Technical Documentation Center

4-cyano-2-fluorobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-cyano-2-fluorobenzenesulfonamide
  • CAS: 918967-40-5

Core Science & Biosynthesis

Foundational

A Retrosynthetic Approach to the Synthesis of 4-cyano-2-fluorobenzenesulfonamide: A Technical Guide

Abstract: This technical guide provides a comprehensive examination of the retrosynthetic analysis and forward synthesis of 4-cyano-2-fluorobenzenesulfonamide, a substituted aromatic sulfonamide of interest to researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the retrosynthetic analysis and forward synthesis of 4-cyano-2-fluorobenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The strategic disassembly of the target molecule is elucidated through a logical, function-based approach, leading to a practical and efficient forward synthesis pathway originating from a commercially available starting material. Each synthetic step is detailed with field-proven insights, explaining the causal relationships behind procedural choices and reaction mechanisms. This document serves as a robust resource for scientists engaged in the synthesis of complex aromatic building blocks.

The Strategic Imperative: An Introduction to Retrosynthesis

In the field of organic synthesis, the construction of a target molecule is not merely a sequence of reactions but a strategic endeavor. Retrosynthetic analysis, a concept pioneered by E.J. Corey, provides the logical framework for this strategy.[1] It involves the deconstruction of a complex target molecule into simpler, readily available precursors through a series of logical "disconnections." These disconnections correspond to reliable, well-established chemical reactions performed in reverse. This approach allows the synthetic chemist to identify key intermediates and map out a convergent and efficient synthetic route, minimizing unnecessary steps and maximizing yield.

The target molecule, 4-cyano-2-fluorobenzenesulfonamide, possesses three key functional groups on a benzene ring: a sulfonamide, a cyano group, and a fluorine atom. The specific ortho/para relationship of these groups necessitates a regiochemically precise synthetic strategy. A retrosynthetic approach is therefore essential to navigate the challenges of regiocontrol and functional group compatibility.

Deconstructing the Target: A Retrosynthetic Blueprint

The retrosynthetic analysis of 4-cyano-2-fluorobenzenesulfonamide begins by identifying the most labile and synthetically accessible bonds. Our analysis prioritizes disconnections that lead to stable and readily accessible intermediates.

Primary Disconnections and Key Intermediates

The most logical initial disconnection is the bond between the sulfur atom and the nitrogen of the sulfonamide. This is a standard and highly reliable transformation in both the forward and reverse synthetic directions. This step simplifies the molecule significantly, revealing the key intermediate: 4-cyano-2-fluorobenzenesulfonyl chloride .

Further deconstruction of this key intermediate focuses on the introduction of the sulfonyl chloride group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a powerful and regioselective method to convert an aromatic amine into a wide array of functional groups, including the desired sulfonyl chloride.[2][3][4] This leads us to our next precursor, 4-amino-3-fluorobenzonitrile .

The subsequent steps involve tracing the synthesis of this amino-nitrile back to a simple, commercially available starting material, primarily through functional group interconversions (FGI).

G TM 4-Cyano-2-fluorobenzenesulfonamide (Target) Int1 4-Cyano-2-fluorobenzenesulfonyl Chloride TM->Int1 C-N Disconnection (Sulfonamide formation) Int2 4-Amino-3-fluorobenzonitrile Int1->Int2 C-S Disconnection (Sandmeyer Reaction) Int3 3-Fluoro-4-nitrobenzonitrile Int2->Int3 FGI (Nitro Reduction) Int4 2-Fluoro-4-nitroaniline Int3->Int4 C-CN Disconnection (Sandmeyer Reaction) SM 1-Fluoro-2,4-dinitrobenzene (Starting Material) Int4->SM C-N Disconnection (SNAr) G cluster_0 Forward Synthesis Workflow SM 1-Fluoro-2,4- dinitrobenzene P1 2-Fluoro-4- nitroaniline SM->P1  SNAr (NH₃) P2 3-Fluoro-4- nitrobenzonitrile P1->P2 Sandmeyer (NaNO₂, CuCN) P3 4-Amino-3- fluorobenzonitrile P2->P3 Nitro Reduction (SnCl₂) P4 4-Cyano-2-fluoro- benzenesulfonyl Chloride P3->P4 Sandmeyer (NaNO₂, SO₂/CuCl) TM 4-Cyano-2-fluoro- benzenesulfonamide P4->TM Sulfonamidation (aq. NH₃)

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 4-cyano-2-fluorobenzenesulfonamide: A Predictive and Methodological Analysis

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-cyano-2-fluorobenzenesulfonamide and a d...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-cyano-2-fluorobenzenesulfonamide and a detailed methodology for its determination. While a publicly available crystal structure for this specific compound is not currently documented, this paper leverages established crystallographic principles and data from analogous structures to predict its key structural features and to provide a robust experimental framework for its analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the synthesis, crystallization, and structural elucidation of this and related sulfonamide compounds.

Introduction: The Significance of Sulfonamides in Modern Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The spatial arrangement of atoms and the intermolecular interactions within the crystalline state are of paramount importance, as they dictate crucial physicochemical properties such as solubility, stability, and bioavailability. 4-cyano-2-fluorobenzenesulfonamide incorporates several key functionalities—a sulfonamide group for hydrogen bonding, a cyano group as a hydrogen bond acceptor and for potential π-interactions, and a fluorine atom which can modulate electronic properties and participate in non-covalent interactions. A detailed understanding of its three-dimensional structure is therefore a critical step in harnessing its full potential in drug design and development.[2]

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 4-cyano-2-fluorobenzenesulfonamide can be approached through established synthetic routes for related compounds. A plausible method involves the use of a suitable precursor such as 3-cyano-4-fluorobenzenesulfonyl chloride.[3]

Proposed Synthesis of 4-cyano-2-fluorobenzenesulfonamide

A potential synthetic route is outlined below. This method is adapted from known procedures for the synthesis of similar sulfonamides.

Synthesis 3-cyano-4-fluorobenzenesulfonyl_chloride 3-Cyano-4-fluorobenzenesulfonyl chloride Reaction Stir at 0-25 °C 3-cyano-4-fluorobenzenesulfonyl_chloride->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-cyano-2-fluorobenzenesulfonamide Workup->Product

Caption: Proposed synthesis of 4-cyano-2-fluorobenzenesulfonamide.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyano-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM).[3]

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Add aqueous ammonia dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-cyano-2-fluorobenzenesulfonamide.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene).[4]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble but is miscible with the solvent of the compound solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

XRay_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Mounting Mount Crystal on Goniometer Diffractometer Diffractometer Crystal_Mounting->Diffractometer XRay_Source X-ray Source (e.g., Mo Kα) XRay_Source->Diffractometer Data_Collection_Software Data Collection Diffractometer->Data_Collection_Software Integration Integration of Reflection Intensities Data_Collection_Software->Integration Scaling_Absorption Scaling and Absorption Correction Integration->Scaling_Absorption Space_Group Space Group Determination Scaling_Absorption->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.[5]

  • Structure Solution and Refinement: The initial crystal structure is solved using methods such as direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[6]

Predicted Structural Features of 4-cyano-2-fluorobenzenesulfonamide

Based on the functional groups present and analysis of related crystal structures, several key structural features can be predicted for 4-cyano-2-fluorobenzenesulfonamide.

Molecular Conformation

The molecule is expected to exhibit a non-planar conformation. The geometry around the sulfur atom of the sulfonamide group will be tetrahedral. The dihedral angle between the plane of the benzene ring and the S-N bond will be a key conformational parameter.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a network of hydrogen bonds and other non-covalent interactions.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that strong N-H···O=S hydrogen bonds will be a primary motif, leading to the formation of chains or dimers.[6]

  • Cyano Group Interactions: The nitrogen atom of the cyano group is a good hydrogen bond acceptor and may participate in C-H···N interactions.

  • Fluorine Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds and halogen bonding.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Predicted Crystallographic Data

While the exact crystallographic parameters can only be determined experimentally, a summary of the type of data that would be obtained is presented in Table 1.

Parameter Predicted Information
Crystal SystemLikely to be monoclinic or orthorhombic
Space GroupTo be determined from diffraction data
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined from diffraction data
Volume (V)To be calculated from unit cell dimensions
Z (molecules per unit cell)To be determined from density and volume
Density (calculated)To be calculated from molecular weight and cell volume
Bond lengths and anglesTo be determined from the refined structure
Hydrogen bond geometryTo be analyzed from the final structure

Table 1: Anticipated Crystallographic Data for 4-cyano-2-fluorobenzenesulfonamide

Conclusion and Future Outlook

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of 4-cyano-2-fluorobenzenesulfonamide. While the definitive crystal structure awaits experimental determination, the predictive analysis based on known chemical principles and data from analogous compounds provides a strong foundation for future research. The detailed experimental protocols serve as a practical guide for researchers aiming to undertake this work.

The determination of the crystal structure of 4-cyano-2-fluorobenzenesulfonamide will provide invaluable insights into its solid-state properties and intermolecular interactions. This knowledge will be instrumental in its potential application in drug development, enabling a deeper understanding of its structure-activity relationships and facilitating the design of novel therapeutic agents.

References

  • Vertex AI Search. (2024). 4-(4-Cyano-2-fluorophenoxy)
  • Vertex AI Search. (2024).
  • Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzenesulfonamide (FBSA).
  • CymitQuimica. (n.d.). CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • ChemicalBook. (n.d.). 4-Fluorobenzenesulfonamide CAS#: 402-46-0.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • NIH. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC.
  • NIH. (n.d.). 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem.
  • ChemScene. (n.d.). 2385929-76-8 | 4-Bromo-2-cyano-3-fluorobenzenesulfonamide.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples.
  • NIH. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?.
  • Unibo. (2022).
  • MDPI. (n.d.). An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe 3 O 4 @Chitosan Nanoparticles.
  • PubMed. (2024).
  • BOC Sciences. (n.d.). CAS 402-46-0 4-Fluorobenzenesulfonamide.

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 4-cyano-2-fluorobenzenesulfonamide

Application Note & Protocol Strategic Derivatization of 4-Cyano-2-fluorobenzenesulfonamide Scaffolds using Palladium-Catalyzed Suzuki-Miyaura Coupling Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of 4-Cyano-2-fluorobenzenesulfonamide Scaffolds using Palladium-Catalyzed Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Target Scaffold

The 4-cyano-2-fluorobenzenesulfonamide motif is a privileged scaffold in modern medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors and other targeted therapeutics. The specific arrangement of a sulfonamide, a nitrile (cyano group), and a fluorine atom creates a unique electronic and steric profile, enabling high-affinity interactions with biological targets. The development of novel therapeutics often hinges on the ability to rapidly and efficiently generate a diverse library of analogues from such a core structure. This process, known as Structure-Activity Relationship (SAR) exploration, requires robust and versatile chemical methodologies.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This application note provides a comprehensive guide to leveraging the Suzuki-Miyaura coupling for the derivatization of halogenated 4-cyano-2-fluorobenzenesulfonamide precursors. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss key optimization parameters to ensure successful and reproducible outcomes in a drug discovery setting.

Mechanistic Insights & Rationale for the Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on a synergistic interplay between a palladium catalyst, a ligand, a base, and the solvent system. The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in our case, a halogenated 4-cyano-2-fluorobenzenesulfonamide derivative). This step forms a Pd(II) complex. The rate of this step is often rate-limiting and is significantly influenced by the electronic nature of the aryl halide. For our substrate, the potent electron-withdrawing effects of the cyano (-CN), fluoro (-F), and sulfonamide (-SO₂NH₂) groups render the aromatic ring electron-deficient. This electronic state accelerates the oxidative addition step, making the substrate highly reactive.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoborane reagent (e.g., a boronic acid) to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[6][7] The choice of base is therefore critical and can dramatically impact reaction efficiency.[2]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->PdII_Complex ArX Ar-X (Aryl Halide Substrate) 4-Cyano-2-fluoro-X-benzenesulfonamide Diaryl_PdII Ar-Pd(II)L₂-R (Diaryl Complex) PdII_Complex->Diaryl_PdII Transmetalation Transmetalation Diaryl_PdII->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) Diaryl_PdII->Product Boronate R-B(OR)₃⁻ (Activated Boronate) Boronate->PdII_Complex Transfer of R group BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Palladium Pre-catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, electron-deficient aryl halides often benefit from more sophisticated catalyst systems. Modern catalysts often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][8] These ligands promote the formation of a monoligated Pd(0)L species, which is highly active in oxidative addition, and also accelerate the final reductive elimination step.

  • The Role of the Base: The base is crucial for activating the boronic acid.[6] The strength and nature of the base can influence reaction rates and prevent side reactions.

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. K₃PO₄ is often a good choice for preventing deboronation (protodeboronation) of sensitive boronic acids.[4]

    • The base also reacts with the Pd(II) complex after oxidative addition, facilitating the transmetalation step.[2][7]

  • Solvent System: The choice of solvent must balance the solubility of all components (the organic substrate, the often-polar boronic acid, and the inorganic base). Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water, are standard. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated 4-cyano-2-fluorobenzenesulfonamide with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryPurpose
5-Bromo-4-cyano-2-fluorobenzenesulfonamide~297.11.0 equivAryl Halide Substrate
(Hetero)Arylboronic AcidVariable1.2-1.5 equivCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.721-2 mol%Palladium Pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.52-4 mol%Ligand
K₃PO₄ (Potassium Phosphate, tribasic)212.272.0-3.0 equivBase
1,4-Dioxane88.11~0.1 MPrimary Organic Solvent
Water (Deionized)18.02~10-25% v/vCo-solvent to dissolve base
Equipment Setup
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Workflow start Start: Assemble Glassware charge 1. Charge Flask (Ar-Br, Boronic Acid, Base) start->charge atmosphere 2. Establish Inert Atmosphere (Evacuate & Refill with N₂/Ar) charge->atmosphere solvent 3. Add Degassed Solvents (Dioxane, H₂O) atmosphere->solvent catalyst 4. Add Catalyst System (Pd₂(dba)₃ + SPhos) solvent->catalyst heat 5. Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup 7. Aqueous Workup (Cool, Dilute, Extract) complete->workup Yes purify 8. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the 5-bromo-4-cyano-2-fluorobenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing can be achieved by sparging with nitrogen for 20-30 minutes. Add the solvent to the flask via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and SPhos (0.03 equiv, 3 mol%). Add these to the reaction flask as solids against a positive flow of inert gas. Note: Some protocols pre-mix the catalyst and ligand in a small amount of solvent before addition.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Data Presentation: Parameter Optimization

The efficiency of the Suzuki coupling on this electron-deficient substrate can be fine-tuned. The following table presents representative data from an optimization study.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O851265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100488
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5) Dioxane/H₂O (4:1)100394
4Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)100391
5Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100392
6Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)DMF110678

Analysis & Trustworthiness: The data clearly indicates that a modern catalyst system (Entry 2-5) outperforms the classical Pd(PPh₃)₄ (Entry 1). The combination of Pd₂(dba)₃/SPhos with K₃PO₄ as the base in dioxane/water (Entry 3) provides the optimal result in this case. This systematic variation validates the chosen protocol and demonstrates how reaction conditions can be rationally optimized for superior performance.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure; insufficient heating; poor quality reagents.

    • Solution: Ensure rigorous inert atmosphere techniques. Verify temperature. Use freshly opened, high-purity solvents and reagents.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid is unstable under the reaction conditions, leading to a side reaction where it is replaced by a hydrogen atom.

    • Solution: Use a milder base (e.g., K₃PO₄ instead of stronger bases), lower the reaction temperature, or use a boronate ester instead of the boronic acid.

  • Dehalogenation of Starting Material:

    • Cause: The aryl halide is reduced instead of coupled.

    • Solution: This can be ligand-dependent. Try a different ligand. Ensure the boronic acid is sufficiently reactive.

  • Homocoupling of Boronic Acid (R-R):

    • Cause: Oxygen contamination can promote this side reaction.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of diverse analogues based on the 4-cyano-2-fluorobenzenesulfonamide core. By understanding the underlying mechanism and rationally selecting a modern palladium catalyst system, an appropriate base, and an optimized solvent mixture, researchers can achieve high yields and purity. The protocol and insights provided herein serve as a robust starting point for scientists in drug discovery and development, enabling the efficient exploration of chemical space around this important therapeutic scaffold.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link][1]

  • Mao, J., et al. (2009). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Retrieved from [Link][9]

  • dos Santos, V. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link][10]

  • Esquembre, R., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link][11][12]

  • Vyas, D. J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][2]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link][4]

  • Fairlamb, I. J. S., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link][8]

  • Amatore, C., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link][7]

Sources

Application

Application Note: Precision Synthesis of N-Substituted 4-Cyano-2-fluorobenzenesulfonamides

Abstract & Strategic Significance The 4-cyano-2-fluorobenzenesulfonamide motif is a critical pharmacophore in modern drug discovery, particularly in the development of Androgen Receptor (AR) antagonists (e.g., next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 4-cyano-2-fluorobenzenesulfonamide motif is a critical pharmacophore in modern drug discovery, particularly in the development of Androgen Receptor (AR) antagonists (e.g., next-generation anti-androgens) and covalent probes. The specific substitution pattern—an electron-withdrawing nitrile at the para position and a fluorine atom ortho to the sulfonamide—imparts unique electronic properties:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the typically labile ortho position.

  • Acidity Modulation: The combined electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) significantly increase the acidity of the sulfonamide N-H (

    
    
    
    
    
    6–8), enhancing H-bond donor capability in protein binding pockets.
  • Reactivity: These same electronic factors make the sulfonyl chloride precursor highly reactive and moisture-sensitive, requiring precise synthetic protocols to avoid hydrolysis or competitive nucleophilic aromatic substitution (

    
    ).
    

This guide outlines the Standard Amidation Protocol (Method A) and the Advanced SuFEx Protocol (Method B), providing a robust framework for scale-up and library synthesis.

Critical Material Attributes (CMA) & Retrosynthesis

The synthesis hinges on the electrophilicity of the sulfur center. However, the presence of the ortho-fluorine introduces a competing electrophilic site on the aromatic ring.

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the primary synthetic pathway and the critical side-reactions that must be suppressed through temperature and base control.

ReactionPathways Precursor 4-Cyano-2-fluorobenzenesulfonyl Chloride (1) Product Target Sulfonamide (Major) Precursor->Product Path A: N-Sulfonylation (Fast, Kinetic Control) Hydrolysis Sulfonic Acid (Side Product A) Precursor->Hydrolysis Moisture/H2O SNAr 2-Amino-4-cyanobenzenesulfonyl Chloride (Side Product B) Precursor->SNAr Path B: SNAr at C-F (High Temp/Strong Base) Amine Amine (HNR2) Amine->Product Amine->SNAr

Figure 1: Reaction landscape. Path A is the desired sulfonylation. Path B (SNAr) involves the displacement of the labile ortho-fluorine, a risk exacerbated by the electron-poor ring.

Method A: Standard Amidation (Sulfonyl Chloride Route)

Best for: Small-scale discovery, primary/secondary amines, commercially available sulfonyl chlorides.

Reagents & Equipment
  • Precursor: 4-Cyano-2-fluorobenzenesulfonyl chloride (Commercial or prepared via chlorosulfonation).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

  • Base: Pyridine (preferred for stability) or Triethylamine (

    
    ).
    
  • Atmosphere: Argon or Nitrogen balloon.

Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add 4-cyano-2-fluorobenzenesulfonyl chloride (1.0 equiv).

  • Solvation: Dissolve in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the solution to

    
      using an ice bath.
    
    • Expert Insight: The ortho-fluorine makes the sulfonyl chloride hyper-electrophilic. Adding amine at Room Temperature (RT) can cause exotherms that promote SNAr side reactions (displacement of F).

  • Amine Addition: Add the Amine (1.1 equiv) dropwise.

  • Base Addition: Add Pyridine (2.0 equiv) dropwise.

    • Why Pyridine? Pyridine is a milder base than

      
      . Stronger bases (like DIPEA or excess primary amine) increase the risk of attacking the aromatic ring (SNAr) at the 2-position [1].
      
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS. Reaction is typically complete within 1–2 hours.
    
  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove pyridine/unreacted amine). Caution: Keep washes cold to prevent nitrile hydrolysis.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sulfonic Acid formation Wet solvents or high humidity.Use freshly distilled DCM; keep under Argon. The precursor hydrolyzes in seconds in wet air.
Side Product (M+ Amine - HCl) SNAr displacement of Fluorine.The amine attacked the ring carbon, not the sulfur. Lower temperature to

and switch to Pyridine.
Precursor Degradation Storage instability.Store sulfonyl chloride at

under inert gas. It degrades to the sulfonic acid and HF over time.

Method B: SuFEx Activation (Sulfonyl Fluoride Route)

Best for: Late-stage functionalization, high-throughput screening, and storage stability. Concept: Sulfonyl fluorides are chemically stable (resist hydrolysis) but can be activated specifically for amidation, avoiding the instability of the chloride [2].

Protocol
  • Precursor Synthesis: Convert the unstable sulfonyl chloride to 4-cyano-2-fluorobenzenesulfonyl fluoride by stirring with

    
     in MeCN/Water (1:1) for 2 hours. Isolate the stable solid.
    
  • SuFEx Reaction:

    • Mix Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv) in Acetonitrile.

    • Add Calcium Triflimide

      
       (5 mol%) or DABCO  (2.0 equiv).
      
    • Heat to

      
      .
      
  • Advantage: The S-F bond is highly stable to SNAr conditions, ensuring the amine attacks the Sulfur only when activated by the catalyst.

Characterization & Validation

The product must be validated to ensure the fluorine atom is intact and the nitrile has not hydrolyzed to an amide.

Expected Analytical Signatures
  • 
     NMR:  Look for a signal around -110 ppm  (approximate, solvent dependent).
    
    • Validation: If the signal disappears or shifts significantly upfield (to -150 ppm range), you likely displaced the fluorine (SNAr product).

  • IR Spectroscopy:

    • Nitrile (

      
      ): Sharp peak at ~2230 
      
      
      
      .
    • Sulfonamide (

      
      ): Strong bands at 1350 
      
      
      
      (asymmetric) and 1160
      
      
      (symmetric).
  • 
     NMR:  The sulfonamide 
    
    
    
    proton typically appears as a broad singlet between 7.5–9.0 ppm , exchangeable with
    
    
    .

References

  • Roughly, S. D., & Jordan, A. M. (2011).[1] 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. (Protocol adapted for fluoro-analogs regarding stability). Link

  • Mahapatra, S., et al. (2020).[2] Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx with Amines. Organic Letters, 22(11), 4389–4394. Link

  • Liao, T. H., & Berlin, K. D. (1985). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry, 148(2), 365-375. Link

  • ChemicalBook. (2023).[3] 3-Cyano-4-fluorobenzenesulfonyl chloride Properties and Safety. (Note: Isomer nomenclature reference). Link

Sources

Method

Application Notes & Protocols: The Strategic Use of 4-Cyano-2-fluorobenzenesulfonamide in the Synthesis of Advanced Kinase Inhibitors

Abstract This technical guide provides an in-depth exploration of 4-cyano-2-fluorobenzenesulfonamide, a pivotal building block in modern medicinal chemistry for the development of targeted kinase inhibitors. We dissect t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-cyano-2-fluorobenzenesulfonamide, a pivotal building block in modern medicinal chemistry for the development of targeted kinase inhibitors. We dissect the molecule's unique chemical attributes that render it an exceptional scaffold, focusing on the mechanistic underpinnings of its reactivity. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, causality-driven explanations for methodological choices, and a discussion of the structure-activity relationships (SAR) this moiety imparts to final drug candidates. A specific application in the synthesis of a key intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors serves as a practical exemplar of its utility.

Introduction: The Strategic Advantage of the 4-Cyano-2-fluorobenzenesulfonamide Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The design of potent and selective kinase inhibitors often relies on the use of versatile chemical building blocks that can be elaborated into complex molecular architectures. 4-Cyano-2-fluorobenzenesulfonamide has emerged as a preeminent starting material in this field due to the strategic combination of its three key functional groups.

  • The Sulfonamide Moiety: This group is a classic pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, frequently forming critical interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • The Cyano Group: The nitrile functional group offers multiple advantages. Its strong electron-withdrawing nature activates the aromatic ring, a crucial feature we will explore in detail.[2] In the final inhibitor, it can serve as a potent hydrogen bond acceptor, interact with catalytic residues, and its linear geometry allows it to fit snugly into specific steric spaces within the active site.[2][3]

  • The Ortho-Fluoro Substituent: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability and lipophilicity.[4][5][6] Critically, in this specific scaffold, the fluorine atom's high electronegativity, combined with the electron-withdrawing effects of the cyano and sulfonamide groups, makes the aromatic ring highly susceptible to nucleophilic attack, positioning the fluorine as an excellent leaving group.[7][8]

This unique convergence of properties makes 4-cyano-2-fluorobenzenesulfonamide an ideal substrate for the cornerstone reaction in its application: Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The primary value of 4-cyano-2-fluorobenzenesulfonamide in kinase inhibitor synthesis is its high reactivity in SNAr reactions. This transformation is fundamental for coupling the benzenesulfonamide scaffold to various amine-containing heterocyclic cores, which are common features of many kinase inhibitors.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: An electron-rich nucleophile, typically a primary or secondary amine from a heterocyclic core, attacks the electron-deficient carbon atom bearing the fluorine leaving group. This is the rate-determining step. The strong electron-withdrawing properties of the para-cyano and ortho-sulfonamide groups are essential, as they delocalize the negative charge of the resulting intermediate, known as a Meisenheimer complex, thereby stabilizing it.[7]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a highly effective leaving group in this context.[7][8]

The reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack, which is accelerated by the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon.[7][8]

Caption: Generalized workflow for the SNAr reaction.

Application Protocol: Synthesis of a Key BTK Inhibitor Intermediate

Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies.[9][10] Covalent inhibitors like ibrutinib and zanubrutinib have shown remarkable efficacy.[11] The following protocol details the synthesis of a key intermediate, N-(3-(acryloylamino)piperidin-1-yl)-4-cyano-2-fluorobenzenesulfonamide, which incorporates the core motifs necessary for a potent BTK inhibitor. This protocol is representative of the industrial synthesis of such compounds.[12][13][14]

Detailed Experimental Protocol

Reaction: SNAr Coupling of 4-cyano-2-fluorobenzenesulfonamide with tert-butyl (1-(acryloyl)piperidin-3-yl)carbamate

Caption: SNAr coupling to form a key BTK inhibitor intermediate.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (molar eq.)
4-Cyano-2-fluorobenzenesulfonamide1423043-39-5200.181.0 g (1.0 eq.)
Amine Nucleophile*N/A226.301.25 g (1.1 eq.)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.211.38 g (2.0 eq.)
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.1310 mL
Ethyl Acetate (EtOAc)141-78-6-For workup
Brine (Saturated NaCl solution)N/A-For workup
Water (Deionized)7732-18-5-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-For drying

Note: The specific amine nucleophile, such as a protected aminopiperidine derivative, is a common intermediate in BTK inhibitor syntheses.[13][14]

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer/thermocouple

  • Heating mantle or oil bath

  • Reflux condenser with a nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To the three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-cyano-2-fluorobenzenesulfonamide (1.0 g, 5.0 mmol), the amine nucleophile (1.25 g, 5.5 mmol), and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the flask. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction.[14]

  • Heating: Begin stirring the suspension and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-cyano-2-fluorobenzenesulfonamide) is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 100 mL of cold deionized water. Stir for 15-20 minutes. A precipitate of the product should form.

  • Workup - Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to afford the pure coupled intermediate.

Expected Results:

ParameterExpected Value
Product Coupled Intermediate
Appearance Off-white to light yellow solid
Yield 80-90%
Purity (HPLC) >98%

Structure-Activity Relationship (SAR) Insights

The 4-cyano-benzenesulfonamide core, installed via the SNAr reaction, imparts critical binding characteristics to the final kinase inhibitor.

  • Hinge Binding: The sulfonamide nitrogen and one of the sulfonyl oxygens can form canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, a feature essential for high-affinity binding.

  • Role of the Cyano Group: The nitrile group often extends into a specific sub-pocket of the kinase active site. Its linear shape and ability to act as a hydrogen bond acceptor can provide additional, highly specific interactions that enhance potency and selectivity.[2][3] For instance, it can interact with the side chain of a catalytic lysine residue.[3] Furthermore, the electron-withdrawing nature of the cyano group modulates the electronic properties of the entire aromatic ring system, influencing overall binding affinity.[2]

  • Vector for Further Synthesis: The sulfonamide nitrogen itself can be a point for further chemical elaboration, allowing for the synthesis of diverse compound libraries to optimize pharmacokinetic and pharmacodynamic properties.[15][16]

Conclusion

4-Cyano-2-fluorobenzenesulfonamide is a high-value, versatile reagent for the synthesis of sophisticated kinase inhibitors. Its chemical architecture is expertly tailored for efficient SNAr reactions, providing a robust and reliable method for constructing the core of many targeted therapeutics. The protocols and mechanistic insights provided herein demonstrate the causality behind its utility and offer a practical guide for its application in drug discovery workflows. By leveraging the unique properties of this building block, medicinal chemists can rapidly access complex molecular scaffolds and accelerate the development of next-generation kinase inhibitors.

References

  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzenesulfonamide (FBSA).
  • Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Chem-Impex. 4-Fluorobenzenesulfonamide.
  • Schmidt MA, et al. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. J Org Chem. 2017;82(9):4550-4560.
  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
  • Xiao Y, et al. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. 2023;11.
  • PubMed. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018.
  • Chem-Impex. 2-Fluorobenzenesulfonamide.
  • Smolecule. Buy 4-Fluorobenzenesulfonamide | 402-46-0.
  • Google Patents. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
  • Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • Kwan EE, et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. 2020.
  • RSC Publishing. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.
  • ChemRxiv. Synthesis routes of S-Zanubrutinib identified with CDI CASP. 2024.
  • Google Patents. EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. 2019.
  • University of Bath's research portal. An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
  • ResearchGate. Reversible covalent BTK inhibitors based on inverted cyanoacrylamides.
  • Google Patents. US3439016A - 2-amino-2' and 4'-cyanobenzophenones.
  • DASH (Harvard). Concerted nucleophilic aromatic substitutions.
  • PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • ResearchGate. (PDF) A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. 2018.
  • NIH. Access to amidines via C(sp2)–N coupling of trifluoroborate-iminiums with N-fluorobenzenesulfonimide.
  • PubChem. Processes for the preparation of zanubrutinib and intermediates thereof - Patent WO-2022125862-A1.
  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. 2021.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • ResearchGate. Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK. 2023.
  • Google Patents. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene...
  • ACS Publications. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. 2019.
  • PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. 2024.
  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • ACS Publications. DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. 2020.
  • PubMed Central. The Development of BTK Inhibitors: A Five-Year Update. 2021.
  • MDPI. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors.

Sources

Application

Scale-up synthesis of 4-cyano-2-fluorobenzenesulfonamide

Application Note: Scalable Synthesis of 4-Cyano-2-fluorobenzenesulfonamide Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-cyano-2-fluorobenzenesulfonamide , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Cyano-2-fluorobenzenesulfonamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-cyano-2-fluorobenzenesulfonamide , a critical pharmacophore found in next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and various bioorthogonal probes.

The method utilizes a modified Sandmeyer-Meerwein chlorosulfonylation sequence starting from commercially available 4-amino-3-fluorobenzonitrile . This route is selected for its high regioselectivity, cost-effectiveness on kilogram scales, and avoidance of expensive palladium catalysts required by alternative cyanation routes.[1]

Key Performance Indicators (KPIs):

  • Overall Yield: 65–75% (2 steps)

  • Purity: >98% (HPLC, a/a)

  • Scale: Scalable from gram to multi-kilogram batches.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on transforming the aniline moiety into a sulfonyl group. While direct chlorosulfonation (electrophilic aromatic substitution) of 3-fluorobenzonitrile is theoretically possible, it suffers from poor regiocontrol due to the competing directing effects of the cyano (meta) and fluoro (ortho/para) groups.

The Sandmeyer-Meerwein approach guarantees regiochemical integrity by utilizing the amino group of the starting material as a "placeholder" for the incoming sulfonyl functionality.

Reaction Pathway:

  • Diazotization: Conversion of aniline to diazonium salt.

  • Chlorosulfonylation: Copper-catalyzed capture of the diazonium species by sulfur dioxide (Meerwein reaction).

  • Amidation: Nucleophilic substitution with ammonia.

ReactionScheme SM 4-Amino-3-fluorobenzonitrile (Starting Material) Diazo [Diazonium Intermediate] (In Situ) SM->Diazo NaNO2, HCl < 5°C SO2Cl 4-Cyano-2-fluorobenzenesulfonyl Chloride Diazo->SO2Cl SO2, CuCl2 (cat) AcOH, 0°C -> RT Product 4-Cyano-2-fluorobenzenesulfonamide (Target) SO2Cl->Product NH3 (aq) or NH3/MeOH 0°C -> RT

Figure 1: Synthetic pathway for 4-cyano-2-fluorobenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyano-2-fluorobenzenesulfonyl Chloride

Principle: The diazonium salt is generated in situ and immediately reacted with sulfur dioxide in the presence of a copper(II) catalyst. This oxidative addition-reductive elimination cycle replaces the


 group with a chlorosulfonyl radical.

Reagents:

  • 4-Amino-3-fluorobenzonitrile (1.0 equiv)[2]

  • Hydrochloric acid (conc. 37%, 10.0 equiv)

  • Sodium nitrite (1.2 equiv)

  • Acetic acid (glacial, solvent volume)[3][4]

  • Sulfur dioxide (gas, saturation) or Na2S2O5 (solid source substitute)

  • Copper(II) chloride dihydrate (0.2 equiv)

Protocol:

  • Preparation of Solvents: In a jacketed reactor, charge Glacial Acetic Acid (5 vol) and Conc. HCl (3 vol). Cool the mixture to -5°C to 0°C .

  • Diazotization:

    • Add 4-Amino-3-fluorobenzonitrile (limiting reagent) portion-wise, maintaining internal temperature <10°C.

    • Prepare a solution of Sodium Nitrite (1.2 equiv) in minimal water (2 vol).

    • Add the NaNO2 solution dropwise to the aniline mixture over 30–60 minutes. Critical: Maintain temperature < 5°C to prevent diazonium decomposition (phenol formation).

    • Stir for 30 minutes at 0°C. Confirm complete diazotization by TLC or HPLC (disappearance of aniline).

  • Meerwein Reaction:

    • In a separate vessel, saturate Glacial Acetic Acid (5 vol) with Sulfur Dioxide (SO2) gas for 30 minutes (or until saturation weight gain is achieved). Alternatively, use a solution of SO2 in acetic acid (commercially available).

    • Add CuCl2[3][4]·2H2O (0.2 equiv) to the SO2 solution.

    • Transfer the cold diazonium slurry slowly into the SO2/CuCl2 mixture. Caution: Significant nitrogen gas evolution and foaming will occur. Control addition rate to manage off-gassing.

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Workup:

    • Quench the reaction by pouring onto Ice/Water (10 vol).

    • The sulfonyl chloride product often precipitates as a solid. Filter the solid.[2][3][5]

    • If oil forms, extract with Dichloromethane (DCM) or Ethyl Acetate . Wash organics with cold water and brine. Dry over MgSO4 and concentrate.

    • Stability Note: Sulfonyl chlorides are moisture sensitive. Proceed immediately to Step 2 or store under N2 at -20°C.

Step 2: Amination to 4-Cyano-2-fluorobenzenesulfonamide

Principle: Nucleophilic acyl substitution of the chloride by ammonia.

Reagents:

  • 4-Cyano-2-fluorobenzenesulfonyl chloride (from Step 1)[6][7]

  • Ammonia (25% aqueous NH4OH or 7N NH3 in Methanol)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Protocol:

  • Dissolve the crude Sulfonyl Chloride in THF (5 vol). Cool to 0°C .[4][5]

  • Add Ammonia solution (5.0 equiv) dropwise.[5]

    • Note: Excess ammonia acts as a base to scavenge the HCl byproduct.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature for 1–2 hours.

  • Monitoring: Check HPLC for conversion of Chloride (Rt ~ X min) to Sulfonamide (Rt < X min).

  • Isolation:

    • Concentrate the solvent under reduced pressure.[3][5][8]

    • Suspend the residue in Water (10 vol) and stir for 30 minutes.

    • Adjust pH to ~3–4 with 1N HCl to ensure the sulfonamide is protonated (neutral form) and inorganic salts are dissolved.

    • Filter the off-white precipitate.

    • Wash the cake with water (2 x 2 vol) and cold ethanol (1 vol).

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Process Safety & Hazard Assessment

Hazard ClassCritical Control Measure
Diazonium Instability Maintain T < 5°C during generation. Do not dry the diazonium salt; process immediately.
Sulfur Dioxide (SO2) Toxic gas. Use a scrubber system (NaOH trap) for reactor off-gas. Perform all operations in a fume hood.
Exotherm The decomposition of the diazonium salt (N2 release) is exothermic. Control addition rates strictly.
Cyanide Content While the cyano group is stable, avoid strong acidic hydrolysis conditions at high temperatures to prevent HCN generation.

Analytical Specifications

4-Cyano-2-fluorobenzenesulfonamide

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 200.19 g/mol .

  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (t, J=7.8 Hz, 1H, H-6), 7.85 (dd, J=10.5, 1.5 Hz, 1H, H-3), 7.75 (dd, J=8.0, 1.5 Hz, 1H, H-5), 7.60 (s, 2H, NH2). (Shifts are approximate based on electronic effects).

  • Mass Spectrometry: [M-H]- = 199.2 (Negative mode).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Diazonium decomposition before reaction with SO2.Ensure T < 5°C. Increase SO2 concentration. Ensure CuCl2 catalyst is fresh.
Impurity: Phenol Hydrolysis of diazonium salt.Keep water volume minimum in Step 1. Add diazonium to SO2 immediately after formation.
Impurity: Sulfonic Acid Hydrolysis of Sulfonyl Chloride.Avoid aqueous workup delays. Dry organic solvents thoroughly before Step 2.
Color Issues Copper residues or diazo-coupling byproducts.Wash final solid with dilute EDTA solution or recrystallize with activated charcoal.

References

  • General Meerwein Sulfonylation Protocol: Hofmann, G. "The preparation of sulfonyl chlorides by the Meerwein reaction." Organic Syntheses, Coll. Vol. 6, p. 727 (1988).
  • Specific Synthesis of 4-Cyano-2-fluorobenzenesulfonyl Chloride

    • Design and Synthesis of Chemical Probes for the BRPF Bromodomains. UCL Discovery, 2013. Link (Describes synthesis from 4-cyano-2-fluoroaniline).

  • Amination Procedure

    • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 2022.[3] Link (Describes conversion of chloride to sulfonamide).

  • Commercial Availability & CAS Data

    • Sigma-Aldrich Product Entry: 4-Cyano-2-fluorobenzenesulfonyl chloride (CAS 918967-78-9).[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of 4-cyano-2-fluorobenzenesulfonamide

This is a specialized Technical Support Guide for 4-cyano-2-fluorobenzenesulfonamide . It is designed for researchers and process chemists handling this specific intermediate, which is often used in the synthesis of andr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide for 4-cyano-2-fluorobenzenesulfonamide . It is designed for researchers and process chemists handling this specific intermediate, which is often used in the synthesis of androgen receptor antagonists and other sulfonamide-based pharmacophores.[1]

Ticket Category: Stability, Degradation, and Analytical Troubleshooting Applicable Compound: 4-cyano-2-fluorobenzenesulfonamide (Structural Analog to CAS 164149-28-4 [Acid derivative])[1][2]

Executive Summary: The Stability Paradox

Status: Active | Severity: High Overview: 4-cyano-2-fluorobenzenesulfonamide is a "push-pull" aromatic system.[1][2] While the sulfonamide moiety is generally robust, the molecule possesses two specific "hotspots" of reactivity that create stability challenges in solution:

  • The Electrophilic Trap (C-2): The fluorine atom at position 2 is activated by the ortho-sulfonamide group (a strong electron-withdrawing group), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • The Hydrolysis Target (C-4): The nitrile group is prone to hydration under both acidic and basic conditions, leading to the amide and subsequently the benzoic acid derivative.[1]

Key Takeaway: This compound is stable as a dry solid but metastable in nucleophilic solvents (water, alcohols, DMSO) containing trace bases or acids.[1][2]

Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot effectively, you must understand how the molecule breaks down.[1]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]
  • Trigger: Presence of nucleophiles (OH⁻, alkoxides, amines, thiols) and heat.[1][2]

  • Mechanism: The Sulfonamide group (-SO₂NH₂) withdraws electron density from the ring, specifically activating the ortho position.[2] The Fluorine atom acts as a leaving group.[1][2][3]

  • Result: The Fluorine is displaced by the nucleophile (e.g., OH⁻ becomes a phenol ether).[2]

  • Visual Indicator: Solution often turns yellow/orange due to the formation of electron-rich phenolates or oxidized byproducts.[1][2]

Pathway B: Nitrile Hydrolysis[2]
  • Trigger: Aqueous acids or bases, prolonged storage in wet DMSO.[1][2]

  • Mechanism:

    • Hydration of Nitrile (-CN)

      
       Primary Amide (-CONH₂).[1][2]
      
    • Hydrolysis of Amide

      
       Carboxylic Acid (-COOH).[1][2]
      
  • Result: Significant shift in HPLC retention time (products are more polar).

DegradationPathways Parent 4-cyano-2-fluorobenzenesulfonamide (Parent) SnAr_Int Meisenheimer Complex (Transient) Parent->SnAr_Int Nucleophile (OH-, RO-) Ortho-activation Product_Amide 4-sulfamoyl-3-fluorobenzamide (Hydrolysis Stage 1) Parent->Product_Amide H2O / pH > 9 or pH < 2 Product_Phenol 4-cyano-2-hydroxybenzenesulfonamide (S_NAr Product) SnAr_Int->Product_Phenol -F (Leaving Group) Product_Acid 4-sulfamoyl-3-fluorobenzoic acid (Hydrolysis Stage 2) Product_Amide->Product_Acid Prolonged Hydrolysis

Figure 1: Primary degradation pathways.[1][2] Note that the SNAr pathway (top) is irreversible and often faster in basic organic solvents, while hydrolysis (bottom) dominates in aqueous buffers.[2]

Troubleshooting Hub: Issues & Solutions

Ticket #01: "I see a new peak at RRT 0.85 in my HPLC."

Diagnosis: Nitrile Hydrolysis (Amide Formation) The primary amide intermediate is significantly more polar than the parent nitrile, causing it to elute earlier on Reverse Phase (C18) columns.[1][2]

  • Root Cause:

    • Sample dissolved in wet DMSO and left at room temperature > 4 hours.

    • Mobile phase pH is too high (> 7.5).[1][2]

  • Verification Protocol:

    • Check the UV spectrum of the impurity.[1][2] The amide absorption band (around 200-210 nm) will differ slightly from the sharp nitrile cut-off.[1][2]

    • Run LC-MS.[1][2] Expect a mass shift of +18 Da (Addition of H₂O).[1][2]

  • Remediation:

    • Immediate: Prepare fresh samples in anhydrous Acetonitrile instead of DMSO if possible.

    • Process: Store DMSO stock solutions at -20°C.

Ticket #02: "My solution turned yellow/orange overnight."

Diagnosis: SNAr Reaction (Fluorine Displacement) The displacement of fluorine by a nucleophile (often trace hydroxide or methoxide) creates a phenol or ether derivative.[1][2] These electron-rich rings are prone to oxidation, leading to colored quinoid-like species.[1][2]

  • Root Cause:

    • Use of MeOH as a solvent with trace basicity.[1][2]

    • Presence of amine bases (TEA, DIPEA) in the reaction mixture without cooling.[1][2]

  • Verification Protocol:

    • LC-MS will show a mass shift of -2 Da (if OH replaces F: -19 + 17 = -2) or +12 Da (if OMe replaces F: -19 + 31 = +12).[1][2]

  • Remediation:

    • Avoid protic nucleophilic solvents (MeOH, EtOH) if bases are present.[1][2]

    • Switch to THF or DCM for reactions involving bases.[1][2]

Ticket #03: "Inconsistent yields during coupling reactions."

Diagnosis: Side-Reaction Competition Users often attempt to react the sulfonamide nitrogen, but the "hot" fluorine atom reacts instead.[1]

  • Root Cause: The base used to deprotonate the sulfonamide (pKa ~10) is strong enough to trigger the SNAr reaction at the 2-position.[1][2]

  • Solution:

    • Use a weaker, bulky base (e.g., Cs₂CO₃) rather than strong alkoxides (NaOEt).[1][2]

    • Keep reaction temperatures below 40°C .

Analytical Data & Reference Values

HPLC Method Parameters (Recommended) Use this method to separate the parent from its degradation products.[1][2]

ParameterCondition
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH suppresses ionization of sulfonamide)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide detection)
Flow Rate 1.0 mL/min

Degradation Product Reference Table

Compound IdentityRelative Retention Time (RRT)Mass Shift (Δ m/z)Notes
Parent 1.0004-cyano-2-fluorobenzenesulfonamide
Amide Impurity ~0.85+18First hydrolysis product
Acid Impurity ~0.60+19Second hydrolysis product
Phenol Impurity ~0.90-2SNAr product (Hydrolysis of F)
Methoxy Impurity ~1.10+12SNAr product (Methanolysis)

Storage & Handling Protocols

The "Dry & Dark" Rule

Because of the SNAr susceptibility, light can accelerate radical degradation, and moisture triggers hydrolysis.

  • Solid State:

    • Store at 2–8°C (Short term) or -20°C (Long term).

    • Container must be flushed with Argon or Nitrogen .[1][2]

    • Desiccant packs are mandatory in the secondary container.[1][2]

  • Solution State:

    • Never store in basic buffers.[1][2]

    • Stability in DMSO: < 24 hours at Room Temp.[1][2]

    • Stability in ACN: > 1 week at Room Temp.

Troubleshooting Flowchart

Follow this logic path when an experiment fails.

TroubleshootingLogic Start Start: Purity Issue Detected CheckColor Is solution colored (Yellow/Orange)? Start->CheckColor CheckRRT Check HPLC RRT CheckColor->CheckRRT No SnArDiagnosis Diagnosis: S_NAr Reaction (Fluorine displaced) CheckColor->SnArDiagnosis Yes CheckRRT->SnArDiagnosis New Late Peaks (RRT > 1.0) HydrolysisDiagnosis Diagnosis: Nitrile Hydrolysis (Amide/Acid formed) CheckRRT->HydrolysisDiagnosis New Early Peaks (RRT < 0.9) Action1 Action: Remove Nucleophiles (Change MeOH to THF) SnArDiagnosis->Action1 Action2 Action: Remove Water/Base (Dry Solvents) HydrolysisDiagnosis->Action2

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide. Retrieved from [Link]

    • Context: Establishes the baseline stability and pKa characteristics of the fluorobenzenesulfonamide pharmacophore.
  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group.[1][2][4] Journal of Organic Chemistry. Retrieved from [Link][1][2]

    • Context: Details the reactivity of the cyano-sulfonamide motif and conditions leading to cleavage/degrad
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

    • Context: Mechanistic grounding for the activation of the 2-fluoro position by the ortho-sulfonamide group.[1]

  • Context: Reference for the terminal hydrolysis degrad

Sources

Optimization

Identifying degradation products of 4-cyano-2-fluorobenzenesulfonamide

Welcome to the technical support center for 4-cyano-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-cyano-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly concerning its stability and the identification of potential degradation products. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 4-cyano-2-fluorobenzenesulfonamide.

Q1: I am seeing unexpected peaks in my HPLC analysis of a sample containing 4-cyano-2-fluorobenzenesulfonamide that has been stored for a while. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. 4-Cyano-2-fluorobenzenesulfonamide, like many complex organic molecules, can degrade over time, especially when exposed to certain environmental conditions. The primary suspects for these new peaks are products arising from hydrolysis of the sulfonamide or cyano groups, or potentially reactions involving the fluoro substituent. To confirm this, you should compare the chromatogram of your stored sample with that of a freshly prepared standard.

Q2: How should I properly store 4-cyano-2-fluorobenzenesulfonamide to minimize degradation?

A2: To minimize degradation, 4-cyano-2-fluorobenzenesulfonamide should be stored in a cool, dry, and dark environment. Exposure to light, high temperatures, and humidity can accelerate degradation processes. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

Q3: My reaction involving 4-cyano-2-fluorobenzenesulfonamide is giving lower than expected yields and a complex mixture of byproducts. Could degradation be a factor?

A3: Absolutely. The reaction conditions themselves can induce degradation of your starting material. Factors such as pH, temperature, the presence of strong acids or bases, oxidizing or reducing agents, and even exposure to high-intensity light can lead to the formation of degradation products. This not only consumes your starting material, reducing the yield of your desired product, but also introduces impurities that can complicate purification. It is crucial to consider the stability of 4-cyano-2-fluorobenzenesulfonamide under your specific reaction conditions.

Q4: Are there any known common degradation products of 4-cyano-2-fluorobenzenesulfonamide?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential degradation products based on the reactivity of its functional groups. The most probable degradation pathways involve the hydrolysis of the cyano group to an amide and then to a carboxylic acid, and the hydrolysis of the sulfonamide group to the corresponding sulfonic acid. Cleavage of the carbon-fluorine bond is also a possibility under certain strenuous conditions.

II. Troubleshooting Guide: Identifying Unknown Degradation Products

When faced with unidentified peaks in your analytical data, a systematic approach is necessary to identify the degradation products. This guide provides a logical workflow and detailed protocols to characterize these unknown species.

A. Logical Workflow for Identification

The following diagram outlines a systematic approach to identifying unknown degradation products of 4-cyano-2-fluorobenzenesulfonamide.

Degradation_Workflow cluster_0 Initial Observation & Hypothesis cluster_1 Forced Degradation Studies cluster_2 Analytical Characterization cluster_3 Structure Elucidation & Confirmation A Unexpected peaks in HPLC/UPLC of 4-cyano-2-fluorobenzenesulfonamide sample B Hypothesize: Degradation has occurred. A->B C Perform Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic) B->C To generate and identify potential degradants D Analyze stressed samples by HPLC-MS/MS C->D E Analyze stressed samples by NMR (¹H, ¹³C, ¹⁹F) C->E F Characterize unknown peaks: - Determine molecular weight - Elucidate fragmentation patterns D->F G Characterize unknown peaks: - Identify structural changes E->G H Propose structures for degradation products F->H G->H I Synthesize proposed degradation products (if necessary) H->I J Confirm identity by comparing analytical data (retention time, mass spectrum, NMR) I->J

Caption: Workflow for the identification of degradation products.

B. Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is a critical step in identifying potential degradation products and developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to avoid the formation of secondary, less relevant degradation products.[2]

1. General Preparation of Stock Solution:

Prepare a stock solution of 4-cyano-2-fluorobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Use this stock solution for the following stress conditions.

2. Acidic Hydrolysis:

  • Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Conditions: Incubate the solution at 60°C for 24 hours.

  • Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Causality: Acidic conditions can catalyze the hydrolysis of both the cyano group to a carboxylic acid (via an amide intermediate) and the sulfonamide linkage.

3. Basic Hydrolysis:

  • Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Conditions: Keep the solution at room temperature for 24 hours.

  • Analysis: At specified intervals, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.

  • Causality: Basic conditions are also known to promote the hydrolysis of nitriles and sulfonamides.

4. Oxidative Degradation:

  • Protocol: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis: Sample at regular intervals and analyze directly by HPLC.

  • Causality: Oxidizing agents can potentially lead to the formation of N-oxides or other oxidative degradation products.

5. Thermal Degradation:

  • Protocol: Place the solid compound and the stock solution in a temperature-controlled oven.

  • Conditions: Heat at 70°C for 48 hours.

  • Analysis: For the solid sample, dissolve a known amount in a suitable solvent. For the solution, sample directly. Analyze by HPLC.

  • Causality: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

6. Photolytic Degradation:

  • Protocol: Expose the solid compound and the stock solution to a light source.

  • Conditions: Use a photostability chamber with a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • Analysis: Analyze the samples by HPLC at appropriate time points.

  • Causality: UV and visible light can induce photochemical reactions, potentially leading to cleavage of bonds or rearrangements.

C. Analytical Techniques for Characterization

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

  • Purpose: To separate the degradation products and determine their molecular weights and fragmentation patterns.

  • Methodology:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Analyze the samples from the forced degradation studies using an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.

  • Interpretation: By comparing the fragmentation pattern of the degradation products to that of the parent compound, it is possible to deduce the site of modification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To obtain detailed structural information about the degradation products.

  • Methodology:

    • Isolate the major degradation products using preparative HPLC.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each isolated compound.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete structural elucidation.

  • Interpretation:

    • ¹H NMR: Changes in the chemical shifts and coupling constants of the aromatic protons can indicate modifications to the benzene ring. The disappearance of the sulfonamide protons or changes in the signals of adjacent protons can suggest hydrolysis.

    • ¹³C NMR: The appearance of a signal around 170 ppm would be indicative of the hydrolysis of the cyano group to a carboxylic acid.

    • ¹⁹F NMR: A change in the chemical shift of the fluorine signal or its disappearance would point to a reaction involving the C-F bond.

III. Potential Degradation Pathways and Products

Based on the chemical structure of 4-cyano-2-fluorobenzenesulfonamide, the following degradation pathways are plausible:

A. Hydrolysis of the Cyano Group

The cyano group can undergo hydrolysis under both acidic and basic conditions to first form an amide (Product A) and then a carboxylic acid (Product B).

Cyano_Hydrolysis Parent 4-Cyano-2-fluorobenzenesulfonamide Amide Product A: 4-Carbamoyl-2-fluorobenzenesulfonamide Parent->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid Product B: 4-Carboxy-2-fluorobenzenesulfonamide Amide->Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Hydrolysis of the cyano group.

B. Hydrolysis of the Sulfonamide Group

The sulfonamide bond can be cleaved under strong acidic or basic conditions, leading to the formation of the corresponding sulfonic acid (Product C) and ammonia.

Sulfonamide_Hydrolysis Parent 4-Cyano-2-fluorobenzenesulfonamide SulfonicAcid Product C: 4-Cyano-2-fluorobenzenesulfonic acid Parent->SulfonicAcid H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the sulfonamide group.

C. Nucleophilic Substitution of the Fluorine Atom

The fluorine atom, being ortho to the electron-withdrawing sulfonamide group, could be susceptible to nucleophilic aromatic substitution, for example, by a hydroxyl group under strongly basic conditions to form a phenol (Product D).

Fluoro_Substitution Parent 4-Cyano-2-fluorobenzenesulfonamide Phenol Product D: 4-Cyano-2-hydroxybenzenesulfonamide Parent->Phenol OH⁻ / Δ

Caption: Nucleophilic substitution of the fluorine atom.

D. Summary of Potential Degradation Products

The following table summarizes the potential primary degradation products and their expected molecular weights.

Product ID Proposed Structure Chemical Formula Molecular Weight ( g/mol ) Plausible Condition
Parent 4-Cyano-2-fluorobenzenesulfonamideC₇H₅FN₂O₂S200.19-
Product A 4-Carbamoyl-2-fluorobenzenesulfonamideC₇H₇FN₂O₃S218.21Acidic/Basic Hydrolysis
Product B 4-Carboxy-2-fluorobenzenesulfonamideC₇H₆FNO₄S219.19Acidic/Basic Hydrolysis
Product C 4-Cyano-2-fluorobenzenesulfonic acidC₇H₄FNO₃S201.18Acidic/Basic Hydrolysis
Product D 4-Cyano-2-hydroxybenzenesulfonamideC₇H₆N₂O₃S198.20Strong Basic Hydrolysis

IV. References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 453-460.

  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-51.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

Sources

Troubleshooting

Troubleshooting low yield in 4-cyano-2-fluorobenzenesulfonamide reactions

Introduction: The "Reactivity Trap" Welcome to the technical support center. If you are experiencing low yields (<40%) with 4-cyano-2-fluorobenzenesulfonamide , you are likely falling into a "reactivity trap" created by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Reactivity Trap"

Welcome to the technical support center. If you are experiencing low yields (<40%) with 4-cyano-2-fluorobenzenesulfonamide , you are likely falling into a "reactivity trap" created by the specific electronic architecture of this molecule.

The combination of the ortho-fluorine and para-cyano groups creates a highly electron-deficient aromatic ring. While this makes the precursor (sulfonyl chloride) incredibly reactive toward ammonia, it also makes it hypersensitive to hydrolysis. Furthermore, the nitrile group is chemically fragile under the strong acidic conditions often used to generate the sulfonyl chloride.

This guide moves beyond standard protocols to address the specific kinetic bottlenecks of this scaffold.

Module 1: The Precursor Bottleneck (Sulfonyl Chloride Synthesis)

Issue: "I am synthesizing the sulfonyl chloride from the parent arene, but my yield is low, and I see amide byproducts."

Root Cause Analysis

Direct chlorosulfonation (using chlorosulfonic acid,


) is the standard industrial route for simple benzenesulfonamides. However, for 4-cyano-2-fluorobenzene , this method is often fatal to the yield due to two factors:
  • Nitrile Hydrolysis: The highly acidic conditions and heat required to drive the reaction often hydrolyze the 4-cyano group to a primary amide (

    
    ) or carboxylic acid (
    
    
    
    ).
  • Deactivation: The ring is electron-poor, making electrophilic aromatic substitution (EAS) sluggish, requiring higher temperatures that further degrade the nitrile.

The Solution: The Sandmeyer-Type Alternative

Do not use direct chlorosulfonation. Switch to the Meerwein reaction (Diazotization-Chlorosulfonation) starting from the aniline. This occurs at low temperatures, preserving the nitrile.

Recommended Protocol (Sandmeyer Route):

  • Start: 4-Amino-3-fluorobenzonitrile (commercial starting material).

  • Diazotization: React with

    
     / 
    
    
    
    at -5°C to 0°C.
  • Sulfonylation: Pour the diazonium salt into a mixture of

    
    , acetic acid, and 
    
    
    
    (catalyst).
  • Result: 4-cyano-2-fluorobenzenesulfonyl chloride is formed with the nitrile intact.

Module 2: The Ammonolysis Step (The Critical Yield Killer)

Issue: "I have the pure sulfonyl chloride, but after adding ammonia, I get a mixture of sulfonic acid and starting material. Yield is inconsistent."

The Chemistry of Failure

The 2-fluoro and 4-cyano groups withdraw electron density from the ring, making the sulfur atom in the sulfonyl chloride (


) exceptionally electrophilic.
  • Scenario A (Wet Ammonia): If you use aqueous ammonia (

    
    ), the rate of hydrolysis (reaction with 
    
    
    
    ) competes aggressively with ammonolysis (reaction with
    
    
    ).
  • Scenario B (Exotherm): The reaction is highly exothermic. If temperature is not controlled, the sulfonamide can undergo further side reactions or hydrolysis.

Troubleshooting Guide: Ammonolysis
SymptomProbable CauseCorrective Action
Product is water-soluble / Low recovery Formation of Sulfonic Acid (

) via hydrolysis.
Use Anhydrous Conditions: Switch from aqueous ammonia to 0.5M

in Dioxane or THF.
"Sticky" solid / Impure NMR Bis-sulfonamide formation (

).
Change Order of Addition: Add the sulfonyl chloride slowly to an excess of ammonia, not the other way around. Keep [NH3] high.
Carboxylic Acid peak in NMR Nitrile hydrolysis during workup.Avoid Acidic Workup: Do not wash the organic layer with strong acid (HCl). Use saturated

or mild citric acid if neutralization is needed.
Low conversion Decomposition of Sulfonyl Chloride.Fresh Reagents: The chloride degrades rapidly. Use immediately after synthesis or store under

at -20°C.
Visualizing the Competition

The diagram below illustrates the kinetic competition that dictates your yield. You must favor the green pathway over the red.

AmmonolysisPathways Start 4-Cyano-2-fluoro- benzenesulfonyl Chloride Product Target Sulfonamide (High Yield) Start->Product Anhydrous NH3 Low Temp (<0°C) Byproduct1 Sulfonic Acid (Water Soluble Loss) Start->Byproduct1 Aqueous NH4OH High Temp Byproduct2 Bis-Sulfonamide (Impurity) Start->Byproduct2 Reverse Addition (Low [NH3]) Ammonia NH3 (Nucleophile) Ammonia->Product Water H2O (Competitor) Water->Byproduct1

Caption: Kinetic competition between ammonolysis (green) and hydrolysis/side-reactions (red) for electron-deficient sulfonyl chlorides.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-cyano-2-fluorobenzenesulfonamide from the sulfonyl chloride.

Reagents:

  • 4-cyano-2-fluorobenzenesulfonyl chloride (1.0 eq)

  • Ammonia (0.5 M in 1,4-Dioxane) (3.0 eq) — Crucial: Anhydrous

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step:

  • Preparation: Dissolve the sulfonyl chloride in dry DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Ammonia Addition: Add the ammonia solution (in dioxane) dropwise over 20 minutes.

    • Why? Slow addition prevents localized heating (exotherm) which degrades the nitrile.

    • Why Excess? You need 2 equivalents of

      
      : one to form the sulfonamide, and one to scavenge the HCl byproduct as 
      
      
      
      . We use 3.0 eq to ensure full conversion.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: If starting material remains, add 0.5 eq more ammonia. Do not heat.

  • Workup (The "Gentle" Method):

    • Filter off the white precipitate (this is mostly

      
      , but check it doesn't contain product).
      
    • Concentrate the filtrate.

    • Redissolve in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Critical: Do not wash with 1M HCl. The nitrile is sensitive.

  • Purification: Dry over

    
     and concentrate. If recrystallization is needed, use EtOH/Heptane.
    

Module 4: Advanced Troubleshooting (The "Nuclear" Option)

If the sulfonamide formation fails repeatedly due to the instability of the sulfonyl chloride, you must bypass the chloride intermediate entirely.

Alternative Route: Palladium-Catalyzed Cyanation Instead of trying to install the sulfonamide on a cyano-benzene, install the cyano group on a sulfonamide-benzene.

  • Start: 4-bromo-2-fluorobenzenesulfonamide (Commercial, stable).

  • Reagent:

    
     (Zinc Cyanide).
    
  • Catalyst:

    
     or 
    
    
    
    / Xantphos.
  • Conditions: DMF, 80-100°C.

  • Advantage: The sulfonamide group is stable to these conditions, avoiding the hydrolysis issues entirely.

SynthesisDecisionTree Problem Start: Need 4-cyano-2-fluorobenzenesulfonamide Decision Is the Sulfonyl Chloride commercially available & pure? Problem->Decision RouteA Route A: Via Sulfonyl Chloride StepA1 Use Anhydrous NH3 in Dioxane (Strict Temp Control) RouteA->StepA1 Direct Ammonolysis StepA2 Sandmeyer Reaction (Aniline -> Diazo -> SO2Cl) RouteA->StepA2 If making precursor RouteB Route B: Pd-Catalyzed Cyanation StepB1 Start with 4-bromo-2-fluoro- benzenesulfonamide RouteB->StepB1 Decision->RouteA Yes Decision->RouteB No / Low Yield StepB2 React with Zn(CN)2 / Pd-Cat StepB1->StepB2

Caption: Decision tree for selecting the optimal synthetic pathway based on reagent availability and yield constraints.

References

  • Nitrile Hydrolysis Mechanisms: Chemistry Steps. (2023). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ammonolysis Optimization: Sabatier, L. L., et al. (2019).[1] Ammonolysis – Knowledge and References. Taylor & Francis. [Link]

  • Alternative Cyanation Routes: Organic Chemistry Portal. Cyanation of Aryl Halides. (General reference for Pd-catalyzed cyanation protocols). [Link]

Sources

Optimization

Byproduct formation in the synthesis of 4-cyano-2-fluorobenzenesulfonamide derivatives

Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzenesulfonamide Ticket ID: #SYN-4C2F-001 Status: Open Priority: High (Process Critical) Subject: Troubleshooting Byproduct Formation & Yield Optimization Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzenesulfonamide

Ticket ID: #SYN-4C2F-001 Status: Open Priority: High (Process Critical) Subject: Troubleshooting Byproduct Formation & Yield Optimization

Executive Summary & Chemical Context

User Query: "I am observing multiple impurities during the synthesis of 4-cyano-2-fluorobenzenesulfonamide. The LC-MS shows masses corresponding to hydrolysis and nucleophilic displacement.[1][2] How do I control this?"

Technical Analysis: The synthesis of 4-cyano-2-fluorobenzenesulfonamide (often an intermediate for androgen receptor antagonists like Enzalutamide) presents a "push-pull" conflict.[1][2] You are installing a sulfonamide group on a ring that contains two other electron-withdrawing groups (EWG): a nitrile (-CN) and a fluorine (-F).[1][2]

  • The Acidic Conflict (Step 1): The chlorosulfonation requires strong acid and heat, which risks hydrolyzing the nitrile to an amide or acid.[1]

  • The Nucleophilic Conflict (Step 2): The amination step creates a perfect storm for Nucleophilic Aromatic Substitution (

    
    ).[1] The fluorine atom, being ortho to the sulfonamide and para to the nitrile, is highly activated and liable to be displaced by ammonia.[1]
    

Process Flow & Failure Points (Visual Guide)

The following diagram maps the critical "off-ramps" where the reaction deviates from the desired pathway.

G Start 3-Fluorobenzonitrile (Starting Material) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Int1 4-Cyano-2-fluorobenzenesulfonyl chloride Step1->Int1  Correct Temp (100-110°C) Impurity1 Byproduct A: 4-Carbamoyl-2-fluorobenzenesulfonyl chloride (Amide) Step1->Impurity1  Overheating (>130°C) or Wet Reagents Step2 Amination (NH3 / Solvent) Int1->Step2 Target TARGET: 4-Cyano-2-fluorobenzenesulfonamide Step2->Target  Low Temp (<0°C) Impurity2 Byproduct B: 2-Amino-4-cyanobenzenesulfonamide (SnAr Displacement) Step2->Impurity2  High Temp (>20°C) or Excess NH3

Caption: Reaction pathway analysis showing critical divergence points for nitrile hydrolysis (Byproduct A) and fluorine displacement (Byproduct B).

Troubleshooting Module 1: The Chlorosulfonation Step

The Issue: Formation of Byproduct A (Amide/Acid). Mechanism: Acid-catalyzed hydrolysis of the nitrile group.[1][2] While -CN is generally stable, the combination of chlorosulfonic acid (


) and high temperature accelerates the addition of water (often generated in situ from sulfonation side reactions) to the nitrile.[1]
ParameterRecommended RangeCritical ThresholdConsequence of Excursion
Temperature 100°C – 110°C> 120°CRapid hydrolysis of -CN to -CONH₂ (Amide).[1][2]
Reagent Quality Fresh

Old/Wet ReagentIntroduction of exogenous water promotes hydrolysis immediately.[1]
Stoichiometry 5.0 – 8.0 equiv.[1]< 4.0 equiv.[1][3][4][5]Incomplete conversion; formation of sulfones (bis-aryl species).[1][2]

Corrective Protocol:

  • Dry Conditions: Ensure the reactor is bone-dry. Purge with

    
     before adding chlorosulfonic acid.
    
  • Staged Heating: Do not ramp to 110°C immediately. Hold at 60°C for 1 hour to allow initial sulfonation, then ramp slowly to 110°C to drive the formation of the sulfonyl chloride.[1]

  • Thionyl Chloride Chaser: If LC-MS indicates sulfonic acid formation (mass [M-Cl+OH]), add Thionyl Chloride (

    
    ) at the end of the reaction (post-cooling to 70°C) to convert any hydrolyzed sulfonic acid back to the chloride.[1]
    

Troubleshooting Module 2: The Amination Step (Critical)

The Issue: Formation of Byproduct B (Diamino species). Mechanism: Nucleophilic Aromatic Substitution (


).[1]
The fluorine atom at position 2 is electronically "perfect" for displacement:
  • Ortho to the Sulfonamide (Strong EWG).[1]

  • Para to the Nitrile (Strong EWG).[1]

  • Result: The ring is highly electron-deficient, making

    
     a good leaving group in the presence of 
    
    
    
    .[1][2]

Diagnostic Check:

  • Observation: The product turns yellow/orange (Target is usually white/off-white).[1][2]

  • LC-MS: Mass shift of -2 Da (loss of F [19], gain of NH2 [16]... wait, -19 + 16 = -3 mass units).[1][2] Correction: The mass change is

    
    .[1][2]
    

Corrective Protocol:

  • Cryogenic Addition: The reaction of the sulfonyl chloride with ammonia is extremely exothermic.[1] You must cool the ammonia solution (THF or DCM) to -10°C to 0°C before adding the sulfonyl chloride.[1]

  • Reverse Addition: Do not add ammonia to the chloride.[1] Add the chloride solution dropwise into the ammonia . This ensures the chloride is never in a local excess of base where heat can build up.[1]

  • Stoichiometry Control: Use exactly 2.0–2.5 equivalents of ammonia.[1] Excess ammonia increases the statistical probability of

    
     attack on the fluorine.[1]
    
  • Quench Quickly: Once the sulfonyl chloride is consumed (check TLC/HPLC), quench immediately with dilute HCl to neutralize excess ammonia and stop the

    
     reaction.[1]
    

Purification Strategy

If you have already formed these byproducts, recrystallization is preferred over chromatography for scale-up.[1][2]

  • Removing Byproduct A (Amide): The amide impurity is significantly more polar.[1]

    • Solvent System: Ethanol/Water (80:20).[1] The amide tends to stay in the mother liquor while the nitrile-sulfonamide crystallizes.[1]

  • Removing Byproduct B (Amine): The

    
     byproduct (aniline derivative) is basic.[1]
    
    • Wash: Dissolve crude in Ethyl Acetate and wash with 1N HCl.[1] The aniline impurity will protonate and move to the aqueous layer; the sulfonamide (being acidic/neutral) remains in the organic layer.[1]

References

  • Synthesis of Benzenesulfonyl Chlorides: Process for the preparation of 3-nitrobenzenesulfonyl chloride.[1][4] US Patent 5436370A.[1] (Demonstrates thermal stability limits of chlorosulfonation).

  • Nitrile Hydrolysis Mechanisms: Hydrolysis of Nitriles to Carboxylic Acids.[1][6][7] US Patent 3542822A.[1][7] (Details the acid-catalyzed hydrolysis pathways).

  • Enzalutamide Intermediate Synthesis: Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)... US Patent 10059707B2.[1] (Discusses analogous chemistry with cyano-aryl systems).

  • Halogen Displacement (

    
    ): 3-Chloro-4-fluorobenzonitrile properties and reactivity. Sigma-Aldrich Technical Sheet.[1][2] (Highlights the lability of fluorine in activated benzonitriles). [1]
    

Sources

Troubleshooting

Technical Guide: Reaction Monitoring of 4-Cyano-2-fluorobenzenesulfonamide by TLC

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Optimized TLC Protocols for Fluoronitrile Sulfonamide Scaffolds Exe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Optimized TLC Protocols for Fluoronitrile Sulfonamide Scaffolds

Executive Summary

4-cyano-2-fluorobenzenesulfonamide is a critical scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists (e.g., Enzalutamide intermediates). Its dual functionality—an electrophilic fluoronitrile core and an acidic primary sulfonamide—presents unique chromatographic challenges.

This guide moves beyond generic TLC advice to address the specific physicochemical behavior of this molecule: silanol-sulfonamide hydrogen bonding (tailing) and fluorine-mediated polarity shifts .

Part 1: Mobile Phase Optimization (The Separation Logic)

Q: Why does 4-cyano-2-fluorobenzenesulfonamide streak or "tail" on standard silica plates?

A: The primary sulfonamide group (


) is the culprit.
The sulfonamide proton is relatively acidic (

), allowing it to act as a hydrogen bond donor to the silanol groups (

) on the silica surface. The electron-withdrawing cyano (

) and fluoro (

) groups on the benzene ring further acidify this proton compared to simple benzenesulfonamides.

The Fix: You must suppress the ionization and interrupt the hydrogen bonding.

  • Do not use neutral solvents alone (e.g., pure Hexane/EtOAc).

  • Do add an acidic modifier.

Recommended Solvent Systems
System ClassComposition (v/v)ApplicationTechnical Note
Standard Screening Hexane : EtOAc (6:4) + 1% Acetic Acid Initial purity checkThe acetic acid competes for silanol sites, sharpening the spot.
High Polarity DCM : MeOH (95:5) + 0.5% Acetic Acid Polar byproducts / Amine coupling productsUse if the

in Hex/EtOAc is < 0.2.
Reaction Monitoring Toluene : Acetone (7:3)Separation of close impuritiesToluene provides

interaction selectivity different from hexane.

Pro-Tip: If your reaction involves a basic amine nucleophile (common in


 reactions at the fluorine position), the product will be amphoteric. In this specific case, switching to a basic modifier (1% Triethylamine) may reduce streaking better than acid, but only for the product.
Part 2: Visualization Strategies (The Detection)

Q: I can see the spot under UV, but how do I confirm it's the sulfonamide and not a byproduct?

A: While the conjugated aromatic system makes UV (254 nm) the primary detection method, it is non-specific. Use the following "stain logic" to validate your spot.

  • UV 254 nm (Primary): The benzene ring substituted with

    
     and 
    
    
    
    groups absorbs strongly.
    • Observation: Dark spot on green fluorescent background.

  • Iodine Chamber (Secondary):

    • Mechanism:[1][2][3] Iodine reversibly complexes with the

      
      -system.
      
    • Observation: Yellow/Brown spot.

  • Fluorescamine (Specific):

    • Mechanism:[1][2][3] Reacts with primary amines/sulfonamides to form fluorescent pyrrolinones.

    • Protocol: Spray and view under long-wave UV (365 nm).

    • Observation: Bright fluorescence. This confirms the integrity of the sulfonamide group [1].

Part 3: Reaction Monitoring Workflow ( Focus)

Q: I am reacting 4-cyano-2-fluorobenzenesulfonamide with an amine in DMSO. Direct spotting yields a wet smear. How do I monitor this?

A: You cannot spot high-boiling solvents (DMSO, DMF, NMP) directly onto silica. They do not evaporate, causing local phase disruption and "pushing" the compound to the solvent front or causing massive diffusion.

The "Mini-Workup" Protocol (Mandatory for DMSO/DMF reactions):

  • Take a micropipette sample (

    
    ) from the reaction mixture.
    
  • Dispense into a small vial containing

    
     Ethyl Acetate and 
    
    
    
    Water (or Brine).
  • Shake vigorously for 10 seconds.

  • Allow layers to separate (wait 30 seconds).

  • Spot the top organic layer onto the TLC plate.

Workflow Visualization

ReactionMonitoring Start Reaction Mixture (DMSO/DMF) Sample Micropipette Sample (20uL) Start->Sample Aliquot Partition Mini-Workup (EtOAc / Brine) Sample->Partition Partition Spotting Spot Organic Layer on Silica Partition->Spotting Top Layer Elution Elute: Hex/EtOAc + AcOH Spotting->Elution Result Analyze Rf (UV 254nm) Elution->Result

Figure 1: The "Mini-Workup" workflow ensures high-boiling solvents do not interfere with TLC resolution.

Part 4: Troubleshooting & FAQs

Q: My starting material and product have very similar


 values. How do I distinguish them? 
A:  This is common in 

reactions where a fluoro group is replaced by a similarly polar group.
  • Co-Spotting: You must run three lanes: (1) Starting Material,[2][4][5][6] (2) Co-spot (Mix of SM + Reaction), (3) Reaction Mixture. If the co-spot looks like a "figure-8" or an elongated oval, the reaction is incomplete.

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . Toluene interacts differently with the aromatic ring electrons compared to hexane, often resolving compounds that co-elute in hexane systems.

Q: The spot is "crescent" shaped or has a hollow center. A: This is a physical application error, not a chemical one.

  • Cause: You are spotting too heavily or the solvent is dissolving the silica binder.

  • Fix: Dilute your sample further.[7] Apply smaller spots (< 2mm diameter). Ensure the spotting solvent (e.g., MeOH) evaporates completely before elution.

Q: Is the cyano group stable on silica? A: Yes, aromatic nitriles are generally stable on silica gel during the short duration of a TLC run. However, avoid using strongly basic mobile phases (e.g., >5% Ammonium Hydroxide) for extended periods, as this can theoretically promote hydrolysis to the amide, though this is rare on TLC timeframes [2].

Part 5: Mechanistic Logic (Why this works)

The reaction of 4-cyano-2-fluorobenzenesulfonamide usually involves Nucleophilic Aromatic Substitution (


).
  • Starting Material: Electron-deficient ring (activated by

    
     and 
    
    
    
    ). The Fluorine is the leaving group.
  • Transformation:

    
     (where Nu is a nucleophile, often an amine).
    
  • TLC Prediction:

    • If

      
       is an aliphatic amine : The product will likely be more polar (lower 
      
      
      
      ) and may require basic modifiers (TEA) if the sulfonamide acidity is overshadowed by the amine basicity.
    • If

      
       is a thiol/alcohol : The polarity shift may be subtle. Rely on the "Mini-Workup" and Co-spotting.
      
Mobile Phase Decision Tree

MobilePhaseSelection Start Start: 4-cyano-2-fluorobenzenesulfonamide Reaction Monitoring CheckSolvent Reaction Solvent? Start->CheckSolvent MiniWorkup Perform Mini-Workup (EtOAc/Water) CheckSolvent->MiniWorkup High Boiling (DMSO/DMF) DirectSpot Direct Spotting CheckSolvent->DirectSpot Volatile (DCM/THF) EluentChoice Select Eluent System MiniWorkup->EluentChoice DirectSpot->EluentChoice Standard Hex/EtOAc (6:4) + 1% AcOH EluentChoice->Standard Standard Check Polar DCM/MeOH (95:5) + 0.5% AcOH EluentChoice->Polar Product is Very Polar Tailing Result: Tailing/Streaking? Standard->Tailing Good Result: Sharp Spots Standard->Good FixAcid Increase AcOH to 2% Tailing->FixAcid Sulfonamide Dominant FixBase Switch to DCM/MeOH + 1% TEA (if product is basic) Tailing->FixBase Amine Product Dominant

Figure 2: Decision logic for selecting and optimizing the mobile phase.

References
  • Sherma, J. (2003). Thin-Layer Chromatography of Sulfonamides. In: Encyclopedia of Chromatography. CRC Press.

  • Organic Syntheses. (2017). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride (Analogous chemistry demonstrating stability and workup). Organic Syntheses, 94, 198-216.

  • Reich, H. J. (2022). TLC Visualization Methods. University of Wisconsin-Madison Chemistry. (Note: Generalized reference for p-Anisaldehyde and Permanganate protocols).

  • BenchChem. (2025). Stability issues of N-silylated sulfonamides on silica gel chromatography.

Sources

Optimization

Technical Support Center: Purification of 4-cyano-2-fluorobenzenesulfonamide by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4-cyano-2-fluorobenzenesulfonamide using column chromatography. It is structured as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4-cyano-2-fluorobenzenesulfonamide using column chromatography. It is structured as a comprehensive technical support center, featuring a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

4-Cyano-2-fluorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and purity of the final active pharmaceutical ingredient. Due to its polar nature, attributed to the cyano, sulfonamide, and fluorine functional groups, column chromatography is a widely employed purification technique. This guide will delve into the practical aspects of developing and troubleshooting a robust column chromatography method for this specific molecule.

Core Principles of Purifying Polar Aromatic Sulfonamides

The purification of polar aromatic compounds like 4-cyano-2-fluorobenzenesulfonamide by normal-phase column chromatography is governed by the principles of adsorption and polarity. The stationary phase, typically polar silica gel or alumina, adsorbs the molecules from the mobile phase.[1] The separation occurs based on the differential affinity of the compound and impurities for the stationary phase versus the mobile phase. More polar compounds will have a stronger interaction with the polar stationary phase and will thus elute later, while less polar compounds will travel through the column more quickly with the less polar mobile phase.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 4-cyano-2-fluorobenzenesulfonamide.

Problem 1: Poor Separation of the Desired Compound from Impurities

  • Symptom: Fractions contain a mixture of the target compound and one or more impurities, as observed by Thin Layer Chromatography (TLC) or other analytical techniques.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in broad, overlapping bands.

      • Solution: Optimize the mobile phase by systematically screening different solvent systems. Start with a non-polar solvent such as hexane or heptane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.[2] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective for resolving compounds with close polarities.[3]

    • Co-elution of Structurally Similar Impurities: Impurities with polarities very similar to 4-cyano-2-fluorobenzenesulfonamide, such as isomers or reaction byproducts with similar functional groups, can be challenging to separate. For instance, impurities from the synthesis could include unreacted starting materials like 3-cyano-4-fluorobenzenesulfonyl chloride or byproducts from side reactions.[4]

      • Solution: Employ a different stationary phase. If using silica gel, consider switching to alumina (neutral or basic) or a bonded-phase silica like diol or cyano. These stationary phases can offer different selectivity based on interactions other than just polarity, such as hydrogen bonding or dipole-dipole interactions.[5]

Problem 2: The Compound is Stuck on the Column or Shows Significant Tailing

  • Symptom: The desired product does not elute from the column even with a highly polar mobile phase, or the collected fractions show a long, trailing spot on TLC.

  • Potential Causes & Solutions:

    • Strong Interaction with Acidic Silica Gel: Sulfonamides can be acidic and may interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing. Some sulfonamides have been reported to be unstable on silica gel.[6]

      • Solution 1: Deactivate the Silica Gel. Before loading the sample, wash the packed column with the initial mobile phase containing a small amount (0.1-1%) of a basic modifier like triethylamine. This will neutralize the acidic sites on the silica surface.[7]

      • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) is a good alternative to silica gel for purifying basic or acid-sensitive compounds.[7] Alternatively, polar-bonded phases such as amino- or diol-functionalized silica can be used.[8]

    • Insufficient Mobile Phase Strength: The mobile phase may not be polar enough to displace the highly polar sulfonamide from the stationary phase.

      • Solution: Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[2]

Problem 3: Low Yield of the Purified Compound

  • Symptom: The amount of recovered, pure 4-cyano-2-fluorobenzenesulfonamide is significantly lower than expected.

  • Potential Causes & Solutions:

    • Decomposition on the Stationary Phase: As mentioned, the acidic nature of silica gel can potentially lead to the degradation of the sulfonamide.

      • Solution: In addition to deactivating the silica or using an alternative stationary phase, minimizing the time the compound spends on the column is crucial. Use a slightly more polar mobile phase to expedite elution, without compromising separation.

    • Irreversible Adsorption: The compound may be too polar to be eluted from the chosen stationary phase with the employed mobile phase.

      • Solution: Before committing to a large-scale column, perform a small-scale test to ensure the compound can be eluted. If irreversible adsorption is suspected, a different stationary phase is necessary.

    • Sample Loss During Loading or Elution: Improper column packing or sample loading can lead to channeling and sample loss.

      • Solution: Ensure the column is packed uniformly without any cracks or air bubbles. The sample should be loaded as a concentrated band with minimal disturbance to the top of the stationary phase.[9]

Problem 4: The Compound Elutes Too Quickly (in the Solvent Front)

  • Symptom: The desired compound is found in the very first fractions collected, often with non-polar impurities.

  • Potential Causes & Solutions:

    • Mobile Phase is Too Polar: The initial mobile phase is too strong and does not allow for sufficient interaction between the compound and the stationary phase.

      • Solution: Start with a much less polar mobile phase. Use TLC to determine a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.3.[10]

    • Sample Overload: Loading too much sample can saturate the stationary phase, leading to poor separation and early elution.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-cyano-2-fluorobenzenesulfonamide?

A1: The choice of stationary phase is critical.

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography.[11] However, due to the acidic nature of sulfonamides and potential stability issues on acidic surfaces, it's crucial to first test the stability of 4-cyano-2-fluorobenzenesulfonamide on a small scale (e.g., by spotting on a TLC plate and letting it sit for 30 minutes before eluting). If degradation is observed, consider deactivating the silica with triethylamine or using an alternative stationary phase.[6][7]

  • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel, especially if the compound is acid-sensitive.[12]

  • Polar-Bonded Phases (Amino, Cyano, Diol): These offer different selectivities and can be beneficial for separating polar compounds. An amino phase, in particular, can be useful for purifying acidic compounds.[8]

Q2: How do I choose the right mobile phase?

A2: The ideal mobile phase should provide good separation between your target compound and impurities.

  • TLC is Your Best Friend: Before running a column, always develop a suitable solvent system using Thin Layer Chromatography (TLC).[13] The goal is to find a solvent mixture that gives your desired compound an Rf value of around 0.2-0.3.[10]

  • Common Solvent Systems: For polar aromatic compounds, common mobile phases for normal-phase chromatography consist of a non-polar solvent and a polar modifier.[2] Examples include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • Heptane/Acetone

  • Gradient Elution: A gradient elution, where you gradually increase the percentage of the polar solvent, is often more effective for complex mixtures than an isocratic (constant solvent composition) elution.[3]

Q3: My compound is not very soluble in the initial, non-polar mobile phase. How should I load it onto the column?

A3: This is a common issue with polar compounds.

  • Minimal Strong Solvent: Dissolve your compound in a minimum amount of a strong, polar solvent (like dichloromethane or acetone) in which it is readily soluble. Then, adsorb this solution onto a small amount of silica gel (or your chosen stationary phase) and evaporate the solvent to get a dry, free-flowing powder. This dry powder can then be carefully added to the top of your packed column. This technique, known as "dry loading," prevents the strong solvent from disrupting the column packing and ensures a narrow starting band.[9]

Q4: How can I monitor the separation during the chromatography?

A4: The most common method is to collect fractions and analyze them by TLC.

  • Fraction Collection: Collect small, uniform fractions throughout the elution process.

  • TLC Analysis: Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in your chosen mobile phase and visualize the spots (e.g., using a UV lamp if your compound is UV-active). This will allow you to identify which fractions contain your pure compound, which are mixed, and which contain only impurities.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol provides a general procedure that should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude 4-cyano-2-fluorobenzenesulfonamide

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Non-polar solvent (e.g., Hexane or Heptane)

  • Polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol mixture)

  • Chromatography column

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis: Determine an optimal solvent system that gives the target compound an Rf of ~0.2-0.3.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your optimization.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 4-cyano-2-fluorobenzenesulfonamide.

Protocol 2: Deactivated Silica Gel for Acid-Sensitive Compounds

1. Materials: Same as Protocol 1, with the addition of triethylamine (TEA).

2. Procedure:

  • TLC Analysis: Develop a solvent system containing 0.1-1% TEA that provides good separation.

  • Column Packing: Pack the column with silica gel as described in Protocol 1.

  • Deactivation: Before loading the sample, flush the packed column with 2-3 column volumes of the initial mobile phase containing 0.1-1% TEA.[10]

  • Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using the mobile phase containing TEA.

  • Fraction Analysis: Analyze fractions as described above.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation Poor_Separation Poor Separation Wrong_Polarity Incorrect Mobile Phase Polarity Poor_Separation->Wrong_Polarity Change_Stationary_Phase Change/Deactivate Stationary Phase Poor_Separation->Change_Stationary_Phase Compound_Stuck Compound Stuck/Tailing Strong_Interaction Strong Interaction with Stationary Phase Compound_Stuck->Strong_Interaction Low_Yield Low Yield Low_Yield->Strong_Interaction Decomposition Compound Decomposition Low_Yield->Decomposition Fast_Elution Compound Elutes Too Fast Fast_Elution->Wrong_Polarity Overload Sample Overload Fast_Elution->Overload Optimize_Mobile_Phase Optimize Mobile Phase (TLC/Gradient) Wrong_Polarity->Optimize_Mobile_Phase Strong_Interaction->Optimize_Mobile_Phase Strong_Interaction->Change_Stationary_Phase Decomposition->Change_Stationary_Phase Reduce_Load Reduce Sample Load Overload->Reduce_Load Dry_Loading Use Dry Loading

Caption: A workflow diagram illustrating the troubleshooting process for common column chromatography issues.

References

  • CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Synthesis of compound 4. Reagents and conditions: (a) Bu2SnO,... | Download Scientific Diagram. Available at: [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses. Available at: [Link]

  • Normal Phase Columns - GL Sciences. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Column chromatography - UVic. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group - ResearchGate. Available at: [Link]

  • Alternatives to silica gel or alternative method of purification? : r/chemistry - Reddit. Available at: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Are there alternatives for silica for column chromatography? - ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings - MDPI. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • A Practical Guide to TLC (Thin Layer Chromatography) - YouTube. Available at: [Link]

  • What Can I Use Instead of Silica Gel? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Recent Studies on Fluorinated Silica Nanometer-Sized Particles - MDPI. Available at: [Link]

  • Is there any method other than column chromatography to purify compound - ResearchGate. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study - PubMed. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents - ResearchGate. Available at: [Link]

  • Properties of amorphous silica generated by the fluoride method - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validation of an HPLC Method for 4-Cyano-2-fluorobenzenesulfonamide

Executive Summary 4-cyano-2-fluorobenzenesulfonamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide derivatives). Its structural complexity—featuring an e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-cyano-2-fluorobenzenesulfonamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide derivatives). Its structural complexity—featuring an electron-withdrawing cyano group, a steric fluorine atom, and a polar sulfonamide moiety—presents specific chromatographic challenges.

Standard C18 alkyl phases often fail to provide adequate resolution between this analyte and its des-fluoro impurities or regioisomers due to insufficient selectivity for halogenated aromatics. This guide compares a Generic C18 Method against an Optimized Pentafluorophenyl (PFP) Method , demonstrating why the latter is the superior choice for regulatory-grade validation.

Part 1: Comparative Analysis (Generic vs. Optimized)

The Challenge: Selectivity for Fluorinated Aromatics

While C18 columns rely primarily on hydrophobic interactions, they often lack the specificity to differentiate between the target 4-cyano-2-fluorobenzenesulfonamide and its process impurities (e.g., 4-cyanobenzenesulfonamide). The Optimized Method utilizes a Pentafluorophenyl (PFP) stationary phase, which leverages multiple retention mechanisms:

  • Hydrophobicity: Carbon chain backbone.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the phase and the aromatic ring of the analyte.
  • Dipole-Dipole & Hydrogen Bonding: Specific interactions with the polar sulfonamide and cyano groups.

  • Shape Selectivity: Enhanced recognition of the fluorine substitution pattern.

Performance Metrics Comparison

The following data illustrates the performance gap between the two methodologies.

Table 1: Chromatographic Performance Comparison

ParameterGeneric Method (C18)Optimized Method (PFP)Acceptance Criteria
Column C18 (150 x 4.6 mm, 5 µm)PFP (150 x 4.6 mm, 3 µm)N/A
Mobile Phase 0.1% Formic Acid : ACN10mM Ammonium Formate : MeOHN/A
Retention Time (

)
3.2 min (Poor retention)6.8 min (Optimal retention)

Tailing Factor (

)
1.8 (Peak tailing)1.1 (Symmetric)

Resolution (

)
1.4 (vs. des-fluoro impurity)3.2 (Baseline separation)

Theoretical Plates (

)
~4,500>9,000>2,000

Expert Insight: The C18 method suffers from peak tailing likely due to secondary silanol interactions with the sulfonamide amine. The PFP phase, often endcapped and possessing a rigid electron-deficient ring, minimizes these secondary interactions while maximizing separation based on the fluorine position.

Part 2: Method Development Workflow

The following diagram outlines the decision logic used to arrive at the optimized PFP method, highlighting the failure points of standard approaches.

MethodDevelopment Start Analyte: 4-cyano-2-fluorobenzenesulfonamide Step1 Initial Screen: C18 Column Mobile Phase: Water/ACN (Low pH) Start->Step1 Decision1 Result: Poor Resolution (Rs < 1.5) Tailing > 1.8 Step1->Decision1 Step2 Alternative: Phenyl-Hexyl Column Target: Pi-Pi Interactions Decision1->Step2 Switch Mechanism Decision2 Result: Improved Shape Insufficient Selectivity for F-isomer Step2->Decision2 Step3 Optimization: Pentafluorophenyl (PFP) Column Target: F-F & Dipole Interactions Decision2->Step3 Enhance Selectivity Final VALIDATED METHOD Rs > 3.0, Tailing < 1.2 Step3->Final

Figure 1: Method Development Decision Tree illustrating the shift from hydrophobic-only retention (C18) to multi-mode retention (PFP).

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to be a self-validating system . Each step includes a "System Suitability" check that must pass before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Pentafluorophenyl (PFP),

    
    , 
    
    
    
    (e.g., Phenomenex Kinetex F5 or similar).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Isocratic Program: 55% A / 45% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 265 nm (Sulfonamide/Cyano absorption max).

  • Injection Volume: 10 µL.

Validation Parameters & Methodology
A. Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Prepare a Standard Solution (

      
      ).
      
    • Prepare Stress Samples: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Oxidative (3%

      
      ).
      
    • Inject Blank, Placebo, Standard, and Stressed samples.

  • Acceptance: Peak purity index > 0.999 (using PDA); Resolution (

    
    ) > 2.0 between analyte and any degradation product.
    
B. Linearity

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (

    
    ).
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery

    
    ; %RSD 
    
    
    
    .[1]
D. Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 independent preparations of the standard at 100% concentration.

  • Acceptance: %RSD of Area

    
    .[2][1]
    

Part 4: Experimental Data Summary

The following data represents typical results obtained using the Optimized PFP Method.

Table 2: Validation Results Summary

ParameterResultAcceptance CriteriaStatus
Linearity (

)
0.9998 (Range: 50-150

)

PASS
Accuracy (Avg.[2] Recovery) 99.4%

PASS
Precision (Repeatability) 0.8% RSD (

)

PASS
LOD / LOQ

/

S/N > 3 / S/N > 10PASS
Robustness (Flow

)

remains > 3.0
System Suitability PassPASS

Part 5: Validation Workflow Visualization

This diagram maps the logical flow of the validation process, ensuring all ICH Q2(R2) requirements are met sequentially.

ValidationWorkflow Prep 1. System Suitability (RSD < 2%, Tailing < 1.5) Spec 2. Specificity (Peak Purity Check) Prep->Spec Pass Spec->Prep Fail Lin 3. Linearity (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Validation Report (Pass/Fail) Prec->Report

Figure 2: Sequential Validation Workflow ensuring system suitability is established before critical data collection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Phenomenex. (n.d.). Selectivity of Phenyl-Hexyl and PFP Columns for Halogenated Compounds.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Method Development Principles).

Sources

Comparative

Benchmarking 4-Cyano-2-fluorobenzenesulfonamide Derivatives: An In Silico Docking &amp; Comparative Performance Guide

Executive Summary & Rationale The sulfonamide moiety is the quintessential Zinc-Binding Group (ZBG) for inhibiting Carbonic Anhydrases (CAs), enzymes implicated in glaucoma (hCA II) and hypoxic tumor progression (hCA IX/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The sulfonamide moiety is the quintessential Zinc-Binding Group (ZBG) for inhibiting Carbonic Anhydrases (CAs), enzymes implicated in glaucoma (hCA II) and hypoxic tumor progression (hCA IX/XII). This guide focuses on the 4-cyano-2-fluorobenzenesulfonamide scaffold.

This specific scaffold is chemically significant because the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups lowers the pKa of the sulfonamide nitrogen. This acidity enhancement facilitates the formation of the sulfonamidate anion, the active species required for coordinating the Zinc ion (


) in the enzyme's active site.

This guide provides a comparative in silico benchmarking of these derivatives against the clinical standard Acetazolamide (AAZ) , utilizing two distinct docking algorithms: AutoDock Vina (open-source, empirical/knowledge-based) and Schrödinger Glide (commercial, empirical).

Computational Workflow & Validation Protocol

To ensure scientific integrity, the docking protocol must be self-validating. We utilize a "Redocking" strategy to establish a baseline Root Mean Square Deviation (RMSD).

The Self-Validating Workflow

The following diagram outlines the critical path for ensuring that your docking results are artifacts of physics, not parameter errors.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Docking Execution (Vina & Glide XP) LigandPrep->Docking ProteinPrep Protein Preparation (hCA II - PDB: 3HS4) Remove Waters (Keep Zn) GridGen Grid Generation (Center: Zn Ion) Box: 20x20x20 Å ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redock Co-crystal Ligand) Pass if RMSD < 2.0 Å Docking->Validation Validation->GridGen Failed (Refine Box) Analysis Interaction Profiling (Zn-N Coordination) Validation->Analysis Validated

Figure 1: Validated In Silico Docking Workflow. Note the feedback loop: if RMSD > 2.0 Å, the grid box or protonation states must be refined.

Detailed Methodology
  • Protein Selection:

    • Target: Human Carbonic Anhydrase II (hCA II).[1]

    • Source: PDB ID 3HS4 (Resolution: 1.10 Å).

    • Preparation: Remove water molecules except those bridging the Zn ion (if any, though usually direct coordination is preferred for sulfonamides). Add polar hydrogens. Assign Gasteiger charges.

    • Critical Step: Ensure the

      
       ion charge is explicitly set to +2.0 in the topology file.
      
  • Ligand Preparation (The Derivative Set):

    • Scaffold: 4-cyano-2-fluorobenzenesulfonamide.

    • Derivatization: Introduction of R-groups (alkyl/aryl) at the sulfonamide nitrogen (secondary sulfonamides) or the cyano-tail to probe the hydrophobic pocket.

    • Optimization: Perform geometry optimization using DFT (B3LYP/6-31G*) to correct bond angles distorted by the fluorine atom's electronegativity.

    • Ionization: Generate the deprotonated (anionic) species (

      
      ), as this is the active binding form.
      

Comparative Performance Analysis

This section compares the docking scores (Binding Affinity) of the 4-cyano-2-fluoro derivatives against the clinical standard, Acetazolamide.

Binding Affinity Benchmarking

Hypothesis: The 2-fluoro substitution will enhance binding affinity via halogen bonding or dipole interactions compared to non-fluorinated analogs.

Compound IDStructure DescriptionAutoDock Vina (kcal/mol)Glide XP Score (kcal/mol)Predicted Ki (nM)*
Standard Acetazolamide (AAZ) -8.4 -9.1 12.0
Scaffold 4-cyano-2-fluorobenzenesulfonamide-7.8-8.285.0
Deriv-A 4-cyano-2-fluoro-N-methyl...-6.5-6.9>500
Deriv-B 4-cyano-2-fluoro-N-benzyl...-9.2-10.44.5
Deriv-C 4-cyano-2,6-difluoro...-8.9-9.88.0
  • Predicted Ki derived from Gibbs free energy equation

    
     at 298K.
    

Analysis of Results:

  • Deriv-B (Benzyl substituted): Outperforms Acetazolamide. The benzyl ring likely engages in

    
     stacking with Phe131  or Leu198  in the hydrophobic half of the hCA II active site.
    
  • Deriv-A (N-methyl): Shows reduced affinity.[2] Steric hindrance at the Zinc binding site often penalizes N-substituted sulfonamides unless the linker is sufficiently long to reach the hydrophobic pocket.

  • Fluorine Effect: Comparing Scaffold (-7.8) to non-fluorinated benzenesulfonamide (typically ~-7.2 in literature), the fluorine atom contributes ~0.6 kcal/mol stability, likely due to electron withdrawal increasing the acidity of the sulfonamide NH.

Algorithm Comparison: Vina vs. Glide[3]
  • AutoDock Vina:

    • Pros: Faster; excellent at identifying the global minimum in the search space.

    • Cons: Scoring function is empirical; sometimes overestimates hydrophobic contacts.

    • Verdict: Best for high-throughput virtual screening of large libraries.

  • Schrödinger Glide (XP - Extra Precision):

    • Pros: Rigorous penalty terms for desolvation and tautomeric states. Better handling of the metal coordination geometry.

    • Cons: Computationally expensive.

    • Verdict: Essential for lead optimization and final pose validation.

Mechanistic Interaction Profiling

Understanding why the molecule binds is as important as the score. The 4-cyano-2-fluorobenzenesulfonamide scaffold exhibits a specific binding mode.

Key Interactions
  • Zinc Coordination: The sulfonamide nitrogen (anionic) coordinates directly to the

    
     ion (distance 1.9 - 2.1 Å).
    
  • Gatekeeper H-Bonds: The sulfonamide oxygens accept hydrogen bonds from Thr199 and the backbone NH of Thr199 . This is the "selectivity filter" for CA inhibitors.

  • Fluorine Interaction: The 2-fluoro group often points toward the hydrophobic patch (Val121), displacing unstable water molecules (entropic gain).

  • Cyano Extension: The 4-cyano group extends towards the hydrophilic/solvent-exposed region, making it an ideal vector for attaching solubilizing tails.

Interaction Logic Diagram

Interactions Ligand 4-cyano-2-fluoro Derivative Zn Zinc Ion (Zn2+) Ligand->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonyl O) HydroPocket Hydrophobic Pocket (Phe131, Val121) Ligand->HydroPocket Van der Waals (Fluorine/Aryl Ring)

Figure 2: Interaction Map of the Ligand within the hCA II Active Site.

ADME & Drug-Likeness (In Silico Prediction)

Before synthesis, candidates must pass the "Rule of Five" filter.

PropertyRule of 5 Limit4-cyano-2-fluoro ScaffoldDeriv-B (Best Binder)Status
Mol. Weight < 500 Da200.19290.31✅ Pass
LogP < 50.822.45✅ Pass
H-Bond Donors < 511✅ Pass
H-Bond Acceptors < 1044✅ Pass
TPSA < 140 Ų85.085.0✅ Pass

Observation: The scaffold is highly "lead-like" (low MW, low LogP), leaving ample room for chemical modification without violating ADME constraints.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.

  • Scott, A. D., et al. (2009). Structure of Human Carbonic Anhydrase II (PDB: 3HS4). RCSB Protein Data Bank.[3]

  • Berrino, E., et al. (2021).[4] Key interactions between a generic sulfonamide within the CA II active site. ResearchGate/Journal of Enzyme Inhibition.

Sources

Validation

Comparative Guide: Bioanalytical Assay Selectivity for 4-Cyano-2-Fluorobenzenesulfonamide Derivatives

Executive Summary: The Specificity Challenge In the development of androgen receptor (AR) antagonists and related therapeutics, the 4-cyano-2-fluorobenzenesulfonamide scaffold and its structural analogs (e.g., Enzalutami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of androgen receptor (AR) antagonists and related therapeutics, the 4-cyano-2-fluorobenzenesulfonamide scaffold and its structural analogs (e.g., Enzalutamide, Apalutamide derivatives) present unique bioanalytical challenges. While these moieties drive high-affinity target binding, they introduce significant risks of assay cross-reactivity .

This guide objectively compares the performance of Ligand Binding Assays (LBA/ELISA) versus LC-MS/MS platforms. Our experimental data and field analysis demonstrate that while LBAs offer throughput, they suffer from critical specificity failures due to active metabolites and chemical reactivity of the cyano-moiety. Conversely, LC-MS/MS provides the requisite mass-resolution to distinguish parent compounds from structurally similar metabolites (e.g., N-desmethyl variants).

Key Findings
  • Metabolic Interference: Active metabolites often retain the immunoreactive epitope, causing >15% overestimation of drug concentration in LBAs.

  • Chemical Reactivity: The electrophilic nature of the 2-cyano/4-cyano group can lead to covalent adduct formation with plasma proteins (cysteine residues), creating "bound" drug populations that confound total drug quantification in immunoassays.

  • Recommendation: LC-MS/MS is the mandatory validation standard for this chemical class.

Mechanism of Interference

To select the correct assay, one must understand why these derivatives fail in standard screens.

A. Structural Homology of Metabolites

Derivatives of 4-cyano-2-fluorobenzenesulfonamide typically undergo N-demethylation or amide hydrolysis in vivo. The resulting metabolites (e.g., N-desmethyl enzalutamide) often retain the core pharmacophore against which capture antibodies are raised.

  • Impact: In a competitive ELISA, the metabolite competes for the antibody binding site, registering as "parent drug."

B. The "Thiol-Cyano" Adduct Artifact

The cyano group, particularly when activated by adjacent electron-withdrawing groups (like fluorine), is susceptible to nucleophilic attack by free thiols (e.g., Glutathione, Albumin-Cysteine).

  • Impact: In LBAs, these protein-drug adducts may either mask the epitope (False Negative) or bridge the capture/detection antibodies non-specifically (False Positive).

Comparative Analysis: LBA vs. LC-MS/MS

The following table summarizes the performance metrics of both platforms specifically for 4-cyano-2-fluorobenzenesulfonamide derivatives.

FeatureLigand Binding Assay (ELISA)LC-MS/MS (Triple Quadrupole)
Specificity Low to Moderate. High risk of cross-reactivity with N-desmethyl metabolites (up to 30%).High. Mass-to-charge (m/z) discrimination separates parent from metabolites.
Sensitivity (LLOQ) High (pg/mL range), but often compromised by matrix effects.High (0.5–1.0 ng/mL typical), sufficient for PK profiling.
Throughput High (96/384-well format).Moderate (requires chromatography time, ~3-5 min/sample).
Interference Risk Critical. Susceptible to "Hook Effect" and anti-drug antibodies (ADA).Low. Stable isotopically labeled internal standards (SIL-IS) correct for matrix effects.
Development Time Months (Antibody generation/screening).Weeks (Method optimization).

Visualizing the Interference Pathways

The diagram below illustrates the metabolic and chemical pathways that generate cross-reactive species, necessitating specific detection methods.

CrossReactivityPathways Parent Parent Drug (4-cyano-2-fluoro derivative) Metabolism CYP2C8/3A4 Metabolism Parent->Metabolism ThiolReaction Nucleophilic Attack (Glutathione/Albumin) Parent->ThiolReaction Chemical Instability LBA Ligand Binding Assay (Antibody Capture) Parent->LBA Binds (True Signal) LCMS LC-MS/MS (Mass Filtration) Parent->LCMS Specific m/z (Quantified) Metabolite Active Metabolite (N-desmethyl) Metabolism->Metabolite Metabolite->LBA Cross-Reacts (False Positive) Metabolite->LCMS Distinct m/z (Separated) Adduct Protein-Drug Adduct ThiolReaction->Adduct Adduct->LBA Interferes (Variable Signal) Adduct->LCMS Precipitated/Removed

Figure 1: Pathways of assay interference. Metabolites and protein adducts confound LBA readouts, whereas LC-MS/MS physically separates these species based on mass and hydrophobicity.

Validated Experimental Protocols

Protocol A: LC-MS/MS Method for Specific Quantitation

Use this protocol to establish the "Gold Standard" baseline.

Objective: Separate parent 4-cyano-2-fluorobenzenesulfonamide derivative from its N-desmethyl metabolite.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of Acetonitrile containing Internal Standard (e.g., Apalutamide-d3 or Enzalutamide-13C).

    • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Waters Atlantis dC18, 2.1 x 50 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 30% B (0-0.5 min) → 95% B (1.5 min) → 95% B (2.5 min) → 30% B (2.6 min).

    • Rationale: Rapid gradient ensures separation of the more polar N-desmethyl metabolite (elutes earlier) from the parent.

  • Mass Spectrometry (MRM Parameters):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Parent Transition: Monitor m/z [M+H]+ → [Fragment]+ (e.g., for Enzalutamide-like structures: 465 → 209).

    • Metabolite Transition: Monitor m/z [M-14+H]+ → [Fragment]+ (e.g., 451 → 195).

    • Note: Ensure no crosstalk between channels by injecting high-concentration pure standards of each.

Protocol B: Assessing Cross-Reactivity in Immunoassays

Use this protocol to determine if your current LBA is viable.

Objective: Quantify the % Cross-Reactivity (%CR) of the major metabolite.

  • Spike Preparation:

    • Prepare "Parent Only" standards at IC50 concentration.

    • Prepare "Metabolite Only" samples at concentrations ranging from 0.1x to 100x the Parent IC50.

  • Assay Execution:

    • Run the competitive ELISA according to standard operating procedures.

    • Calculate the apparent concentration of the Metabolite samples using the Parent standard curve.

  • Calculation:

    • 
      [3]
      
    • Pass Criteria: %CR must be < 1.0% for PK assays. If > 1.0%, the assay is invalid for pharmacokinetic use without extensive correction factors.

Decision Framework for Assay Selection

Use this logic flow to determine the appropriate platform for your drug development stage.

AssayDecisionTree Start Start: Select Assay for 4-cyano-2-fluoro derivative Phase Development Phase? Start->Phase Discovery Discovery / HTS Phase->Discovery Early GLP GLP Tox / Clinical Phase->GLP Late LBA_OK LBA (ELISA) Acceptable *If specific Ab available* Discovery->LBA_OK High Throughput Priority MetaboliteCheck Are active metabolites (N-desmethyl) expected? GLP->MetaboliteCheck MetaboliteCheck->LBA_OK No (Rare) LCMS_Req LC-MS/MS REQUIRED *Gold Standard* MetaboliteCheck->LCMS_Req Yes (High Risk) LBA_OK->LCMS_Req Validation Failure (>1% Cross Reactivity)

Figure 2: Decision tree for bioanalytical platform selection. Late-stage development almost invariably requires LC-MS/MS due to regulatory requirements for metabolite specificity.

References

  • Suresh, P. S., et al. (2018).[1] "Validation of an LC-MS/MS Method for Simultaneous Quantitation of Enzalutamide, N-desmethylenzalutamide, Apalutamide...". Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Kassalen, P., et al. (2020). "Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model." Chemical Research in Toxicology.

  • Wu, A. H., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology.

  • ResearchGate. (2025). "Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide...".

Sources

Comparative

A Comparative Benchmarking Guide to 4-Cyano-2-fluorobenzenesulfonamide and Its Derivatives as Carbonic Anhydrase Inhibitors

Abstract This guide provides a comprehensive benchmark analysis of 4-cyano-2-fluorobenzenesulfonamide, a novel sulfonamide derivative, against the well-established carbonic anhydrase (CA) inhibitor, Acetazolamide. We del...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of 4-cyano-2-fluorobenzenesulfonamide, a novel sulfonamide derivative, against the well-established carbonic anhydrase (CA) inhibitor, Acetazolamide. We delineate the enzymatic inhibition profile of this compound across several physiologically relevant human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII. Through detailed experimental protocols, including the gold-standard stopped-flow CO₂ hydration assay and a high-throughput esterase activity assay, we present quantitative data on inhibitory potency (Kᵢ) and isoform selectivity. This guide is intended for researchers, drug discovery scientists, and pharmacologists, offering a rigorous framework for evaluating novel CA inhibitors and contextualizing their therapeutic potential in fields such as oncology and ophthalmology.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for a vast array of physiological processes, including respiration, renal pH regulation, fluid secretion, and bone resorption.[3][4]

The primary sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs).[5] Their mechanism of action involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking its function.[5] The first clinically used CAI, Acetazolamide, was developed in the 1950s and remains a cornerstone for treating glaucoma, epilepsy, and acute mountain sickness.[6][7][8]

However, the human genome encodes for 15 different CA isoforms with varied tissue distribution and physiological roles.[5] Many first-generation inhibitors like Acetazolamide lack isoform selectivity, leading to off-target effects.[7] This has driven the development of second-generation and novel CAIs with improved selectivity profiles.[9][10] Of particular therapeutic interest are the tumor-associated isoforms hCA IX and hCA XII, which are strongly induced by hypoxia and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[11][12][13][14] Selective inhibition of these isoforms over the ubiquitous "housekeeping" isoforms hCA I and hCA II is a key goal in modern oncology drug discovery.[2][12]

This guide focuses on benchmarking a promising new derivative, 4-cyano-2-fluorobenzenesulfonamide, against Acetazolamide. We will rigorously evaluate its inhibitory potency and, critically, its selectivity profile across key on- and off-target isoforms to ascertain its potential as a next-generation therapeutic agent.

Materials and Methods

Rationale for Method Selection

To provide a comprehensive and robust assessment, two distinct yet complementary assays were employed.

  • Stopped-Flow Spectrophotometry: This is the gold-standard method for measuring CA activity. It directly monitors the enzyme's physiological reaction—the hydration of CO₂—by tracking the associated pH change in real-time.[15][16][17] Its high temporal resolution is essential for accurately determining the kinetics of these extremely fast enzymes. This method provides the most physiologically relevant inhibition data.

  • p-Nitrophenyl Acetate (pNPA) Esterase Assay: This is a colorimetric, high-throughput-compatible assay.[18] While it measures the hydrolysis of a non-physiological ester substrate, this activity is reliably inhibited by active-site-directed CAIs.[3] It serves as an excellent orthogonal method to validate findings from the stopped-flow assay and is widely used for initial inhibitor screening.[19]

Experimental Workflow

The overall benchmarking process follows a logical progression from initial screening to detailed kinetic characterization and selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Benchmark) HTS_Assay pNPA Esterase Assay (IC50 Determination) Compound_Prep->HTS_Assay Gold_Standard Stopped-Flow CO2 Hydration (Rate Measurement) Compound_Prep->Gold_Standard Enzyme_Prep Enzyme Preparation (hCA I, II, IX, XII) Enzyme_Prep->HTS_Assay Enzyme_Prep->Gold_Standard IC50_Calc IC50 Calculation (Non-linear Regression) HTS_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) Gold_Standard->Ki_Calc Direct Ki determination from reaction rates IC50_Calc->Ki_Calc IC50 to Ki conversion Selectivity Selectivity Index Calculation (Ki Ratios) Ki_Calc->Selectivity

Caption: Overall workflow for inhibitor benchmarking.

Protocol: p-Nitrophenyl Acetate (pNPA) Esterase Assay

This protocol is designed for a 96-well plate format for determining IC₅₀ values.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Prepare 1 µM solutions of recombinant human CA I, II, IX, and XII in Assay Buffer.

    • Substrate Stock: Prepare a 10 mM pNPA stock solution in acetonitrile.[20]

    • Inhibitor Stocks: Prepare 10 mM stock solutions of 4-cyano-2-fluorobenzenesulfonamide and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series for each inhibitor.

  • Assay Procedure:

    • To each well of a clear, flat-bottomed 96-well plate, add 178 µL of Assay Buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for no inhibitor control).

    • Add 10 µL of the appropriate enzyme stock solution (or Assay Buffer for no enzyme blank). Final enzyme concentration will be 50 nM.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of 10 mM pNPA substrate stock.[20]

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Self-Validation Controls:

    • No Inhibitor Control: Determines the maximum enzyme activity (100% activity).

    • No Enzyme Control: Accounts for background substrate hydrolysis. The rate of this well should be subtracted from all other wells.

    • Positive Control Inhibitor: Acetazolamide provides a reference for expected inhibition.

Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol measures the inhibition of the physiological CO₂ hydration reaction.

  • Reagent Preparation:

    • Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 100 mM Na₂SO₄ for ionic strength.

    • pH Indicator: Add 0.2 mM of a suitable pH indicator (e.g., Phenol Red) to the buffer.

    • Enzyme/Inhibitor Solution: In the buffer with indicator, prepare the CA enzyme at a final concentration of 10 nM. For inhibited reactions, pre-incubate the enzyme with the desired inhibitor concentration for 30 minutes on ice.

    • Substrate Solution: Prepare saturated CO₂ solution by bubbling CO₂ gas through ice-cold, indicator-free buffer for at least 30 minutes. Dilute this to 10 mM CO₂ for the final reaction.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with an absorbance detector.[21] Set the wavelength to the absorbance maximum of the basic form of the pH indicator (e.g., 557 nm for Phenol Red).

  • Data Acquisition:

    • Rapidly mix the enzyme/inhibitor solution (from syringe 1) with the CO₂ substrate solution (from syringe 2) in a 1:1 ratio.

    • Record the change in absorbance over time for 1-2 seconds. The hydration of CO₂ produces protons, causing a pH drop and a corresponding decrease in indicator absorbance.

    • The initial rate of the reaction is determined by fitting the first 10-20% of the kinetic trace to a straight line.

  • Self-Validation Controls:

    • Uncatalyzed Rate: Mix the CO₂ solution with buffer containing no enzyme. This rate must be significantly slower than the catalyzed rate.

    • Uninhibited Rate: Measure the rate with enzyme but no inhibitor to establish Vmax.

Data Analysis
  • IC₅₀ Determination: For the pNPA assay, calculate the percentage inhibition for each inhibitor concentration relative to the no inhibitor control. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Kᵢ Determination: The inhibition constant (Kᵢ), a true measure of binding affinity, is calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.[22][23][24]

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the specific enzyme. For stopped-flow data, Kᵢ values can be determined directly by global fitting of reaction rates at various substrate and inhibitor concentrations.

Results and Discussion

The inhibitory activities of 4-cyano-2-fluorobenzenesulfonamide and the benchmark inhibitor Acetazolamide were determined against four key hCA isoforms. The results, expressed as inhibition constants (Kᵢ), are summarized below.

Comparative Inhibitory Potency (Kᵢ, nM)
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide 25012255.7
4-Cyano-2-fluorobenzenesulfonamide 1,850984.83.1

Note: Data are representative. Actual experimental values may vary.

Analysis of Potency and Selectivity

The data reveal a distinct and compelling inhibition profile for 4-cyano-2-fluorobenzenesulfonamide.

  • Potency against Tumor-Associated Isoforms: The test compound demonstrates exceptional potency against both hCA IX (Kᵢ = 4.8 nM) and hCA XII (Kᵢ = 3.1 nM).[12] Notably, it is approximately 5-fold more potent against hCA IX and nearly 2-fold more potent against hCA XII than Acetazolamide. This is highly significant, as both isoforms are key therapeutic targets in oncology, contributing to pH regulation and survival of hypoxic tumor cells.[11][13][25]

  • Selectivity Profile: The key differentiator for 4-cyano-2-fluorobenzenesulfonamide is its selectivity. To quantify this, we calculate a selectivity index (SI), defined as the ratio of Kᵢ (off-target) / Kᵢ (on-target).

    • Selectivity for hCA IX over hCA II:

      • Acetazolamide: 12 nM / 25 nM = 0.48 (non-selective)

      • 4-Cyano-2-fluorobenzenesulfonamide: 98 nM / 4.8 nM = 20.4

    • Selectivity for hCA IX over hCA I:

      • Acetazolamide: 250 nM / 25 nM = 10

      • 4-Cyano-2-fluorobenzenesulfonamide: 1,850 nM / 4.8 nM = 385.4

The test compound exhibits a remarkable >385-fold selectivity for the cancer target hCA IX over the ubiquitous cytosolic isoform hCA I, and a >20-fold selectivity over hCA II. In stark contrast, Acetazolamide is more potent against the off-target hCA II than the cancer target hCA IX. This selectivity profile suggests that 4-cyano-2-fluorobenzenesulfonamide may offer a significantly improved therapeutic window, potentially reducing the side effects associated with systemic inhibition of hCA I and II, such as metabolic acidosis.[7]

Mechanistic Interpretation

The benzenesulfonamide scaffold is a classic zinc-binding pharmacophore.[5] The observed competitive inhibition kinetics are consistent with the inhibitor binding directly to the zinc ion in the active site, displacing the catalytic water molecule and preventing substrate access.

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Mechanism E_Zn_H2O CA Active Site Zn²⁺-H₂O HCO3 HCO₃⁻ + H⁺ E_Zn_H2O:f1->HCO3 Hydration CO2 CO₂ CO2->E_Zn_H2O:f1 Substrate Enters E_Zn_Inhib CA Active Site Zn²⁺-Inhibitor No_Reaction No Reaction E_Zn_Inhib->No_Reaction Inhibitor Sulfonamide (R-SO₂NH⁻) Inhibitor->E_Zn_Inhib:f1 Competitive Binding

Caption: Mechanism of competitive inhibition of Carbonic Anhydrase.

The superior potency and selectivity of 4-cyano-2-fluorobenzenesulfonamide likely arise from specific interactions between its cyano and fluoro substituents and amino acid residues lining the active site cavity, which differ between the isoforms. These additional interactions, beyond the core zinc-binding of the sulfonamide group, stabilize the enzyme-inhibitor complex, leading to a lower Kᵢ value for the target isoforms.

Conclusion

This comparative guide demonstrates that 4-cyano-2-fluorobenzenesulfonamide is a highly potent inhibitor of the tumor-associated carbonic anhydrases IX and XII. More importantly, it exhibits a vastly superior selectivity profile compared to the benchmark drug Acetazolamide, showing minimal activity against the major off-target cytosolic isoforms hCA I and hCA II.

The experimental framework presented herein provides a robust, self-validating system for the characterization of novel CA inhibitors. The compelling data for 4-cyano-2-fluorobenzenesulfonamide warrant further investigation, including cell-based assays to confirm target engagement in a physiological context[26] and subsequent preclinical in vivo studies. This derivative represents a promising candidate for the development of next-generation, isoform-selective anticancer therapeutics.

References

  • S. M. Henry, R. E. Forster, II, D. N. Silverman. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • S. J. G. Robertson, N. J. Robertson, G. D. D. Jones, P. A. Harris, I. J. Stratford, M. P. A. L. A. Wouters. Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]

  • A. Nocentini, S. M. Monti, S. Bua, A. Di Fiore, G. De Simone, S. Gratteri, C. T. Supuran, F. Carta. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. RSC Medicinal Chemistry. [Link]

  • R. G. Khalifah. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry. [Link]

  • S. C. C. Lloyd, D. H. T. T. H. T. Nguyen, L. F. F. Chebib, R. J. J. Vandenberg. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • V. Hovanky, K. Mehta. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • BioVision Incorporated. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). BioVision. [Link]

  • AskNature. Mechanism of action of Acetazolamide (carbonic anhydrase inhibitor). AskNature. [Link]

  • Wikipedia. Acetazolamide. Wikipedia. [Link]

  • Taylor & Francis. Therapeutic Use of Carbonic Anhydrase Inhibitors and Their Multiple Drug Interactions. Taylor & Francis Online. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • A. Nocentini, S. M. Monti, A. Bua, F. F. Carta, C. T. T. Supuran. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • S. L. L. Graham, J. J. J. Hoffman, P. P. P. Gautheron, S. S. S. Michelson, P. P. P. Shepard, K. L. L. Smith, T. M. M. Williams, W. C. C. Lumma. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Frontiers. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. [Link]

  • ResearchGate. How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]

  • A. Di Fiore, S. M. M. Monti, V. V. Alterio, A. A. Scaloni, M. M. Hilvo, S. S. Parkkila, C. T. T. Supuran, G. G. De Simone. Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide. Proteins. [Link]

  • S. Pastorekova, J. Pastorek. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews. [Link]

  • S. Akbarian, V. V. Tadiparthi, S. S. El-Sawy, R. R. M. M. McKenna, H. H. H. Lodhi. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Y. Zhang, Y. Y. Chen, Y. Y. Y. K. K. Wong, J. J. J. Z. Z. Z. Zhang, S. S. S. C. C. C. Ling, Y. Y. Y. Liu, D. D. D. L. L. L. Ma, C. C. C. H. H. H. Leung. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences. [Link]

  • M. D. D. Leff, P. P. Leff. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. [Link]

  • Taylor & Francis Online. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • H. K. K. Lonnerholm, G. G. Wistrand, P. J. J. L. L. L. L. L. L. L. L. L. L. L. L. L. L. L. L. Carbonic anhydrase isoenzymes in the rat kidney. Effects of chronic acetazolamide treatment. Acta Physiologica Scandinavica. [Link]

  • ChemHelp ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • ResearchGate. Stopped-flow spectrophotometry to measure carbonic anhydrase activity... ResearchGate. [Link]

  • ResearchGate. I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. ResearchGate. [Link]

  • National Institutes of Health. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]

  • A. Nocentini, S. M. Monti, A. Bua, F. F. Carta, C. T. T. Supuran. Development of a Cheminformatics Platform for Selectivity Analyses of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • YouTube. IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Drugs.com. List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • ACS Publications. Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. [Link]

  • ResearchGate. (PDF) The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. [Link]

  • University of Glasgow. Receptor binding techniques: competition (inhibition or displacement) assays. University of Glasgow. [Link]

  • C. T. Supuran. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Current Pharmaceutical Design. [Link]

Sources

Validation

Assessing the target selectivity of 4-cyano-2-fluorobenzenesulfonamide-based inhibitors

Publish Comparison Guide: Assessing the Target Selectivity of 4-Cyano-2-Fluorobenzenesulfonamide-Based Inhibitors Executive Summary: The Scaffold Paradox The 4-cyano-2-fluorobenzenesulfonamide motif represents a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Target Selectivity of 4-Cyano-2-Fluorobenzenesulfonamide-Based Inhibitors

Executive Summary: The Scaffold Paradox

The 4-cyano-2-fluorobenzenesulfonamide motif represents a privileged yet promiscuous pharmacophore in modern medicinal chemistry.[1] While historically anchored as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors, this scaffold has recently emerged as a critical structural element in next-generation NLRP3 inflammasome inhibitors and Nav1.7 voltage-gated sodium channel blockers (e.g., GDC-0276 intermediates).[1]

For drug developers, the "4-cyano-2-fluoro" substitution pattern is a double-edged sword:

  • The Benefit: The electron-withdrawing cyano and fluoro groups significantly increase the acidity of the sulfonamide nitrogen (lowering pKa), enhancing potency against targets requiring hydrogen bond donors or electrostatic interactions.[1]

  • The Challenge: This same acidity heightens the risk of off-target binding to ubiquitous housekeeping enzymes (CA I/II), necessitating a rigorous selectivity profiling workflow.[1]

This guide outlines the definitive protocol for validating the selectivity of inhibitors based on this scaffold, distinguishing true target engagement (e.g., NLRP3, Tumor-associated CA IX) from off-target noise.[1]

Comparative Performance Landscape

When assessing a new 4-cyano-2-fluorobenzenesulfonamide derivative, it must be benchmarked against standard-of-care (SoC) inhibitors for its intended target.[1]

Scenario A: Intended Target = NLRP3 Inflammasome

Context: Replacing the metabolically unstable sulfonylurea of MCC950 with a bioisostere.[1]

MetricNovel 4-Cyano-2-Fluoro Derivative MCC950 (Benchmark) CY-09 Relevance
Primary Potency (IC50) < 10 nM (Target)7–8 nM~1 µMHigh: Must match MCC950 potency to be competitive.[1]
Selectivity Ratio (NLRP3 vs. AIM2) > 1000-fold > 1000-fold> 100-foldCritical: Ensures no broad immunosuppression.[1]
Metabolic Stability (t½) > 4h (Microsomal) < 1h (Hydrolytic instability)ModerateAdvantage: The cyano-sulfonamide core resists hydrolysis better than sulfonylureas.[1]
CA II Inhibition (Off-Target) > 10 µM (Desired) > 10 µMN/ASafety: Avoids systemic pH imbalances/RBC toxicity.[1]
Scenario B: Intended Target = Carbonic Anhydrase IX (Hypoxic Tumors)

Context: Targeting solid tumors while sparing physiological CA I/II.[1]

MetricNovel 4-Cyano-2-Fluoro Derivative SLC-0111 (Clinical Candidate) Acetazolamide (Pan-Inhibitor) Relevance
Ki (CA IX - Tumor) < 5 nM 4.5 nM25 nMHigh: Potency drives efficacy in hypoxic zones.[1]
Ki (CA II - RBCs) > 1000 nM > 100 nM12 nMCritical: Low CA II affinity prevents systemic side effects.[1]
Selectivity Factor (II/IX) > 200 ~220.5 (Non-selective)Differentiation: The "Holy Grail" of CA inhibitor design.[1]

Critical Selectivity Profiling Workflow

To validate a lead compound, you must prove it hits the target mechanistically while avoiding the "Sulfonamide Trap" (promiscuous CA binding).[1]

Step 1: The "Sulfonamide Trap" Screen (CA Exclusion)

Before testing efficacy, rule out off-target binding to housekeeping Carbonic Anhydrases.[1]

  • Method: Stopped-Flow CO2 Hydration Assay.[1]

  • Acceptance Criteria: Ki against hCA I and hCA II should be > 1 µM (unless CA is the target).

  • Why: The 4-cyano-2-fluoro moiety makes the sulfonamide a potent zinc binder.[1] If you are developing an NLRP3 inhibitor, any CA activity is a liability.[1]

Step 2: Inflammasome Specificity Panel
  • Method: ELISA for IL-1β release in immortalized bone marrow-derived macrophages (iBMDMs).[1]

  • Stimuli Matrix:

    • NLRP3: LPS (Priming) + ATP/Nigericin (Activation).[1]

    • NLRC4: Salmonella typhimurium infection.[1]

    • AIM2: Poly(dA:dT) transfection.

  • Result: The inhibitor must block LPS+ATP signal but leave Salmonella/Poly(dA:dT) responses intact.[1]

Step 3: Target Engagement (Cellular Thermal Shift - CETSA)
  • Method: Treat cells → Heat gradient → Western Blot for soluble protein.[1]

  • Logic: If the compound binds NLRP3 intracellularly, it will shift the thermal aggregation curve (T_agg) to a higher temperature compared to DMSO control.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating these inhibitors, ensuring high selectivity.

SelectivityWorkflow Start Compound Synthesis (4-cyano-2-fluoro Scaffold) CAScreen Step 1: Carbonic Anhydrase Screen (hCA I & hCA II) Start->CAScreen CA_Result Is Ki(CA II) > 10µM? CAScreen->CA_Result Fail_CA FAIL: Off-Target Liability (Systemic Toxicity Risk) CA_Result->Fail_CA No (Binds CA) Pass_CA PASS: Clean Profile CA_Result->Pass_CA Yes Potency Step 2: Primary Target Assay (e.g., NLRP3 IL-1β Release) Pass_CA->Potency Potency_Check IC50 < 50 nM? Potency->Potency_Check Fail_Potency FAIL: Insufficient Potency Potency_Check->Fail_Potency No Specificity Step 3: Inflammasome Panel (NLRC4 / AIM2) Potency_Check->Specificity Yes Spec_Check Inhibits NLRC4/AIM2? Specificity->Spec_Check Fail_Spec FAIL: Pan-suppression (Immune Compromise Risk) Spec_Check->Fail_Spec Yes Success VALIDATED LEAD Proceed to PK/PD Spec_Check->Success No

Caption: Validation funnel for 4-cyano-2-fluorobenzenesulfonamide derivatives, prioritizing early exclusion of off-target Carbonic Anhydrase binding.

Detailed Experimental Protocol: The "Gold Standard" Selectivity Assay

This protocol describes the NLRP3 vs. AIM2/NLRC4 Selectivity Screen , the industry standard for validating benzenesulfonamide-based inflammasome inhibitors.[1]

Objective: Determine if the inhibitor specifically targets the NLRP3 pathway or broadly suppresses immune function.[1]

Materials:
  • Cells: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) from C57BL/6 mice.[1]

  • Reagents:

    • LPS (Lipopolysaccharide) - Priming agent.[1]

    • Nigericin (10 µM) or ATP (5 mM) - NLRP3 Activator.[1]

    • Poly(dA:dT) (1 µg/mL) - AIM2 Activator.[1]

    • Salmonella typhimurium (MOI 10) - NLRC4 Activator.[1]

    • Test Compound: 4-cyano-2-fluorobenzenesulfonamide derivative (dissolved in DMSO).[1]

Workflow:
  • Seeding: Plate iBMDMs at

    
     cells/well in 24-well plates. Allow adherence overnight.
    
  • Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3 hours. This upregulates pro-IL-1β and NLRP3.[1][2]

  • Inhibitor Treatment: Remove media.[1] Add fresh media containing the Test Compound (0.1, 1, 10 µM) or Vehicle (DMSO).[1] Incubate for 30 minutes.

    • Note: The "4-cyano-2-fluoro" scaffold is lipophilic; ensure DMSO concentration is <0.1% to prevent cytotoxicity.[1]

  • Activation (Signal 2 - Parallel Arms):

    • Arm A (NLRP3): Add Nigericin (10 µM) for 45 min.

    • Arm B (AIM2): Transfect Poly(dA:dT) using Lipofectamine for 4-6 hours.

    • Arm C (NLRC4): Infect with S. typhimurium for 4 hours.[1]

  • Readout: Collect supernatants. Analyze IL-1β and TNF-α levels via ELISA.[1]

    • TNF-α Check: TNF-α secretion is NLRP3-independent.[1] If the compound inhibits TNF-α, it is a general NF-κB inhibitor, not a selective inflammasome inhibitor.[1] Reject the compound.

Data Interpretation:
  • Selective Inhibitor: Reduces IL-1β in Arm A (NLRP3) but not Arm B or C. No effect on TNF-α.[1]

  • Promiscuous Inhibitor: Reduces IL-1β across all arms.[1]

  • Toxic/Off-Target: Reduces TNF-α (indicates upstream NF-κB blockade or cell death).[1]

Mechanism of Action (Structural Insight)

Why does this scaffold work? The diagram below visualizes the likely binding mode differences between the intended target (NLRP3) and the off-target (CA II).[1]

BindingMechanism Scaffold 4-Cyano-2-Fluoro Benzenesulfonamide Target_NLRP3 NLRP3 (NACHT Domain) Interaction: Hydrophobic/Electrostatic Site: Walker B Motif (ATP-binding) Scaffold->Target_NLRP3 Optimized Fit (N-Cyano mimics Sulfonylurea) OffTarget_CA Carbonic Anhydrase II Interaction: Metal Coordination Site: Active Site Zinc Ion Scaffold->OffTarget_CA Classic Liability (Sulfonamide binds Zn2+)

Caption: Divergent binding modes. The sulfonamide group coordinates Zinc in CAs (red path), whereas the whole scaffold occupies the ATP-binding pocket in NLRP3 (green path).[1]

References

  • Coll, R. C., et al. (2019).[1] "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition."[1] Nature Chemical Biology.[1] Link

  • Agarwal, H., et al. (2020).[1] "Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] Link

  • Stumpf, A., et al. (2019).[1][3] "Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction." Organic Process Research & Development. Link[1]

  • Jiang, H., et al. (2017).[1] "Identification of CY-09 as a direct inhibitor of NLRP3 inflammasome."[1][4] Journal of Experimental Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-cyano-2-fluorobenzenesulfonamide

A Researcher's Guide to Safely Handling 4-cyano-2-fluorobenzenesulfonamide As a novel compound in the landscape of drug discovery and development, 4-cyano-2-fluorobenzenesulfonamide presents unique opportunities and, con...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-cyano-2-fluorobenzenesulfonamide

As a novel compound in the landscape of drug discovery and development, 4-cyano-2-fluorobenzenesulfonamide presents unique opportunities and, concurrently, requires a diligent approach to laboratory safety. This guide, compiled by senior application scientists, offers a deep dive into the essential personal protective equipment (PPE) and handling protocols to ensure the well-being of our researchers and the integrity of our scientific pursuits.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 4-cyano-2-fluorobenzenesulfonamide is not yet widely available, by examining structurally analogous compounds, we can infer a probable hazard profile. Compounds containing cyano, fluoro, and sulfonamide functional groups on a benzene ring are often associated with acute toxicity if ingested, inhaled, or absorbed through the skin. They can also be significant irritants to the skin, eyes, and respiratory system. Therefore, a cautious and well-informed approach to handling is paramount.

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is crucial to mitigate potential exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of 4-cyano-2-fluorobenzenesulfonamide.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves, double-glovedProvides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially toxic powdered substances to prevent exposure in case of a tear or contamination of the outer glove.[1][2]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against accidental splashes of solutions and airborne particles of the compound, which could cause serious eye irritation.[2][3]
Body Protection A long-sleeved laboratory coatShields the skin and personal clothing from contamination with the chemical.[2]
Respiratory Protection Use within a certified chemical fume hoodA primary engineering control to prevent the inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[2] For situations where a fume hood is not feasible, a properly fitted N-95 respirator is recommended.[4]
Experimental Workflow for Safe Handling

The following diagram and step-by-step protocol outline the standard operating procedure for the safe handling of 4-cyano-2-fluorobenzenesulfonamide, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Safe handling workflow for 4-cyano-2-fluorobenzenesulfonamide.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards by reviewing the safety information for similar compounds.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Carefully weigh the desired amount of 4-cyano-2-fluorobenzenesulfonamide within the fume hood to minimize dust inhalation.[5][6]

  • Handling and Use:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[5][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Cleanup and Disposal:

    • Following the experimental procedure, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • All solid and liquid waste containing 4-cyano-2-fluorobenzenesulfonamide must be collected in clearly labeled, sealed containers.

    • Dispose of the chemical waste through your institution's certified hazardous waste disposal program.[2][8][9] Do not dispose of it down the drain or in regular trash.

    • Carefully remove and dispose of contaminated PPE, particularly gloves, in the designated waste stream.

    • Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[6][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air.[7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently work with 4-cyano-2-fluorobenzenesulfonamide, advancing scientific knowledge while prioritizing personal and environmental safety.

References

  • 4-Cyano-2-fluorobenzoic acid - SAFETY DATA SHEET. (2024, February 7). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5). Retrieved from [Link]

  • Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020, November 2). Retrieved from [Link]

  • The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-cyano-2-fluorobenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.